Pdhk-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H31N5O2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-benzyl-3-[5-(8-cyclopropyl-2-methyl-9H-pyrido[2,3-b]indol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H31N5O2/c1-17(2)23(15-26(36)31-16-19-8-5-4-6-9-19)29-34-35-30(37-29)24-14-25-22-11-7-10-21(20-12-13-20)27(22)33-28(25)32-18(24)3/h4-11,14,17,20,23H,12-13,15-16H2,1-3H3,(H,31,36)(H,32,33) |
InChI Key |
FIEODOYVCMKNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C3=C(C(=CC=C3)C4CC4)NC2=N1)C5=NN=C(O5)C(CC(=O)NCC6=CC=CC=C6)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Pdhk-IN-5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pdhk-IN-5, also identified as Compound 19 in the scientific literature, is a potent small-molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDHK), with notable selectivity for the PDHK2 and PDHK4 isoforms. By inhibiting PDHK, this compound effectively reverses the metabolic switch known as the Warburg effect in cancer cells, shifting their energy production from glycolysis back to mitochondrial oxidative phosphorylation. This shift leads to decreased lactate production, increased reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction: The Role of Pyruvate Dehydrogenase Kinase in Metabolism
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme complex that serves as a gatekeeper for glucose metabolism. It catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The activity of the PDC is tightly regulated by a family of four isoenzymes of Pyruvate Dehydrogenase Kinase (PDHK1-4). PDHKs phosphorylate specific serine residues on the E1α subunit of the PDC, leading to its inactivation.[1]
In many cancer cells, a metabolic shift occurs, characterized by an upregulation of glycolysis even in the presence of oxygen—a phenomenon known as the "Warburg effect." This metabolic reprogramming is often driven by the overexpression of PDHKs, which inactivates the PDC and shunts pyruvate away from the TCA cycle towards lactate production.[2][3] This shift is thought to provide cancer cells with a growth advantage by supplying anabolic precursors and promoting a favorable tumor microenvironment. Consequently, the inhibition of PDHKs has emerged as a promising therapeutic strategy for cancer.[2][3]
This compound: A Potent PDHK Inhibitor
This compound (Compound 19) is a dichloroacetophenone derivative that has been identified as a potent inhibitor of PDHK.[4] It exhibits significant inhibitory activity against PDHK2 and PDHK4, two of the four PDHK isoforms.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against PDHK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for PDHK2 and PDHK4.
| Target Isoform | IC50 (µM) |
| PDHK2 | 0.006 |
| PDHK4 | 0.0329 |
Data sourced from MedchemExpress.[5]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of PDHK2 and PDHK4. By binding to these kinases, it prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex.
Molecular Interaction
Molecular docking studies suggest that this compound and related dichloroacetophenone-based inhibitors bind to an allosteric pocket of PDHK, rather than competing directly with ATP.[2] This binding induces a conformational change that likely impairs the kinase's ability to phosphorylate the E1α subunit of the PDC. The dichloroacetophenone moiety is a key structural feature for its inhibitory activity.[4]
Cellular Effects
The inhibition of PDHK by this compound triggers a cascade of downstream cellular events, effectively reversing the Warburg effect:
-
Activation of the Pyruvate Dehydrogenase Complex: By preventing inhibitory phosphorylation, this compound leads to a higher population of active, dephosphorylated PDC.
-
Shift from Glycolysis to Oxidative Phosphorylation: With an active PDC, pyruvate is more readily converted to acetyl-CoA and enters the TCA cycle for oxidative phosphorylation.
-
Decreased Lactate Production: The increased flux of pyruvate into the mitochondria reduces its conversion to lactate in the cytoplasm.[4]
-
Increased Reactive Oxygen Species (ROS) Production: Enhanced mitochondrial respiration leads to an increase in the production of ROS, which can induce oxidative stress and trigger apoptosis.[4]
-
Increased Oxygen Consumption Rate (OCR): The shift to oxidative phosphorylation is reflected in a higher rate of oxygen consumption by the cells.[4]
-
Induction of Apoptosis: The combination of metabolic reprogramming and increased oxidative stress can lead to the induction of programmed cell death in cancer cells.[4]
Signaling Pathways and Experimental Workflows
PDHK Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of the Pyruvate Dehydrogenase Complex in cellular metabolism and its regulation by PDHK, which is in turn inhibited by this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow to characterize the activity and mechanism of action of a PDHK inhibitor like this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize PDHK inhibitors like this compound.
In Vitro PDHK Kinase Activity Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific PDHK isoform.
Materials:
-
Recombinant human PDHK2 or PDHK4
-
Recombinant human PDC-E1α subunit (substrate)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant PDHK isoform, the PDC-E1α substrate, and the diluted inhibitor or DMSO (vehicle control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into the PDC-E1α band using a phosphorimager.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
PDC Phosphorylation Assay (Western Blot)
This assay assesses the phosphorylation status of the PDC-E1α subunit in cells treated with the inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PDHA1 (Ser293), anti-total-PDHA1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-PDHA1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PDHA1 as a loading control.
-
Quantify the band intensities and normalize the phospho-PDHA1 signal to the total PDHA1 signal.
Lactate Production Assay
This assay measures the amount of lactate secreted by cells into the culture medium.
Materials:
-
Cancer cell line
-
This compound
-
Lactate assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described for the Western blot assay.
-
At the end of the treatment period, collect the cell culture medium.
-
Centrifuge the medium to remove any detached cells.
-
Measure the lactate concentration in the supernatant according to the manufacturer's instructions for the lactate assay kit.
-
Normalize the lactate concentration to the total protein content or cell number in each well.
Conclusion
This compound is a potent and selective inhibitor of PDHK2 and PDHK4 that effectively reverses the Warburg effect in cancer cells. Its mechanism of action involves the direct inhibition of PDHK, leading to the activation of the Pyruvate Dehydrogenase Complex and a metabolic shift from glycolysis to oxidative phosphorylation. This results in decreased lactate production, increased ROS, and the induction of apoptosis. These characteristics make this compound a valuable research tool for studying cancer metabolism and a potential lead compound for the development of novel anti-cancer therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted.
References
- 1. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 2. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Pdhk-IN-5: A Potent Pyruvate Dehydrogenase Kinase Inhibitor for Cancer Research
An In-depth Technical Guide to the Discovery and Development of Pdhk-IN-5
Introduction
This compound, also identified as Compound 19 in early discovery literature, is a potent small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDHK). PDHKs are a family of mitochondrial enzymes that play a critical role in cellular metabolism by negatively regulating the Pyruvate Dehydrogenase Complex (PDC). In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, is observed. This metabolic reprogramming is partly driven by the overexpression of PDHKs, which phosphorylate and inactivate the PDC. By inhibiting PDHK, this compound restores PDC activity, thereby promoting oxidative phosphorylation over glycolysis, a mechanism that has shown therapeutic potential in cancer research.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Core Data Summary
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its activity against different PDHK isoforms.
| Parameter | PDHK2 | PDHK4 | Reference |
| IC50 | 0.006 µM | 0.0329 µM | [1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect through the direct inhibition of Pyruvate Dehydrogenase Kinase. PDHKs are serine/threonine kinases that phosphorylate the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). This phosphorylation event inactivates the PDC, which is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.
In cancer cells, the upregulation of PDHKs leads to the inhibition of PDC, forcing pyruvate to be converted to lactate, even in the presence of oxygen (the Warburg effect). This metabolic phenotype is thought to provide cancer cells with a growth advantage. By inhibiting PDHK, this compound prevents the phosphorylation and inactivation of PDC. The restored PDC activity allows for the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation. This metabolic shift from glycolysis to oxidative phosphorylation can lead to reduced cancer cell proliferation and induction of apoptosis.
Discovery and Development
This compound (Compound 19) was discovered through the screening and optimization of a series of dichloroacetophenone-based compounds designed as PDHK inhibitors. The development process focused on structure-activity relationship (SAR) studies to enhance potency and selectivity against PDHK isoforms. While detailed preclinical and clinical development data for this compound is not publicly available, its high in vitro potency suggests its utility as a chemical probe for studying the biological roles of PDHKs and as a lead compound for the development of novel anticancer therapeutics.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key experiments related to the characterization of this compound.
Synthesis of Dichloroacetophenone-Based PDHK Inhibitors (General Procedure)
The synthesis of the dichloroacetophenone scaffold, the core of this compound, typically involves a Friedel-Crafts acylation reaction. The following is a general protocol:
-
To a solution of a substituted dichlorobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.
-
Slowly add an acylating agent (e.g., acetyl chloride or acetic anhydride).
-
The reaction mixture is stirred at a specific temperature for a set duration to allow for the acylation to complete.
-
Upon completion, the reaction is quenched, typically with ice water.
-
The organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired dichloroacetophenone intermediate.
-
Subsequent chemical modifications are then performed on this intermediate to synthesize this compound and its analogs.
PDHK Enzymatic Assay (IC50 Determination)
The inhibitory activity of this compound against PDHK isoforms is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PDHK2 and PDHK4 enzymes
-
Pyruvate Dehydrogenase Complex (PDC) as the substrate
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound (dissolved in DMSO)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase assay buffer, the respective PDHK enzyme, and the PDC substrate.
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Terminate the kinase reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
The luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent and valuable research tool for investigating the role of PDHKs in cancer metabolism. Its discovery has provided a foundation for the development of a new class of anticancer agents that target the metabolic vulnerabilities of tumor cells. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This guide provides a comprehensive summary of the currently available technical information on this compound to aid researchers in their ongoing efforts to understand and combat cancer.
References
The Function of Pdhk-IN-5 in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pdhk-IN-5 is a potent and selective small molecule inhibitor of pyruvate dehydrogenase kinase (PDHK), with notable activity against the PDHK2 and PDHK4 isoforms. By inhibiting PDHK, this compound modulates a critical checkpoint in cellular metabolism, forcing a shift from anaerobic glycolysis to aerobic respiration through the tricarboxylic acid (TCA) cycle. This mechanism of action holds significant therapeutic potential for various disease states characterized by metabolic dysregulation, including cancer and metabolic disorders. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, impact on cellular metabolism, relevant experimental protocols, and its position within key signaling pathways.
Introduction to Pyruvate Dehydrogenase Kinase (PDHK)
Pyruvate dehydrogenase kinase (PDHK) is a family of four mitochondrial serine/threonine kinases (PDHK1-4) that act as crucial regulators of the pyruvate dehydrogenase complex (PDC). The PDC is a large, multi-enzyme complex that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key substrate for the TCA cycle and subsequent ATP production through oxidative phosphorylation.[1][2]
PDHKs phosphorylate specific serine residues on the E1α subunit of the PDC, leading to its inactivation.[3][4] This phosphorylation effectively acts as a gatekeeper, shunting pyruvate away from the TCA cycle and towards alternative metabolic pathways, most notably the conversion to lactate via lactate dehydrogenase (LDH). This metabolic switch is a hallmark of the "Warburg effect" or aerobic glycolysis, a phenomenon frequently observed in cancer cells where they favor glycolysis even in the presence of sufficient oxygen to support oxidative phosphorylation.[5] Upregulation of PDHK isoforms is a common feature in many cancers, contributing to this metabolic reprogramming that supports rapid cell proliferation and survival in the hypoxic tumor microenvironment.[6][7]
This compound: A Potent PDHK Inhibitor
This compound has been identified as a potent inhibitor of PDHK, demonstrating significant selectivity for the PDHK2 and PDHK4 isoforms.[8] The inhibitory activity of this compound is summarized in the table below.
| Target | IC50 (µM) |
| PDHK2 | 0.006 |
| PDHK4 | 0.0329 |
| Table 1: Inhibitory activity of this compound against PDHK isoforms.[8] |
By inhibiting PDHK2 and PDHK4, this compound prevents the phosphorylation and inactivation of the PDC. This leads to a sustained conversion of pyruvate to acetyl-CoA, thereby promoting flux through the TCA cycle and increasing oxidative phosphorylation.
Impact of this compound on Cellular Metabolism
The primary function of this compound is to reverse the metabolic switch induced by PDHK activity. By maintaining the PDC in its active, dephosphorylated state, this compound elicits a cascade of metabolic changes within the cell.
Shift from Glycolysis to Oxidative Phosphorylation
Treatment of cells with potent PDHK inhibitors leads to a significant shift from a glycolytic to an oxidative metabolic phenotype. This is characterized by:
-
Decreased Lactate Production: With the PDC active, pyruvate is preferentially converted to acetyl-CoA, reducing its availability for conversion to lactate. This leads to a decrease in the extracellular acidification rate (ECAR).
-
Increased Oxygen Consumption: The increased flux of acetyl-CoA into the TCA cycle fuels the electron transport chain, resulting in a higher rate of oxygen consumption (OCR) as the terminal electron acceptor.
While specific quantitative data for this compound's effect on OCR and ECAR are not yet publicly available, studies with other potent PDHK inhibitors demonstrate this metabolic reprogramming. For instance, treatment of cancer cells with the PDHK inhibitor dichloroacetate (DCA) has been shown to significantly decrease lactate production and increase the oxygen consumption rate.[9]
Quantitative Effects of PDHK Inhibition on Metabolism (Representative Data)
The following table summarizes representative quantitative data from studies on other potent PDHK inhibitors, illustrating the expected metabolic consequences of this compound treatment.
| Parameter | Cell Line/Model | Treatment | Effect | Reference |
| PDC Activity | Diet-induced obese mouse hearts | Single dose of PS10 (PDK inhibitor) | Significant enhancement of PDC activity | [8] |
| Phosphorylation of PDC E1α | Diet-induced obese mouse hearts | Single dose of PS10 (PDK inhibitor) | Decrease in phosphorylation | [8] |
| Lactate Production | Head and neck squamous cancer cells | RNAi knockdown of PDHK1 | Suppression to normoxic levels under hypoxia | [10] |
| Oxygen Consumption Rate | Ectopic endometriotic stromal cells | Dichloroacetate (DCA) | Inhibition of OCR | [9] |
Table 2: Representative quantitative effects of PDHK inhibition on cellular metabolism.
Signaling Pathways Involving PDHK
The activity and expression of PDHKs are tightly regulated by a network of signaling pathways, and in turn, PDHK activity influences downstream signaling events.
Upstream Regulation of PDHK
Several key signaling pathways converge to regulate PDHK expression and activity, particularly in the context of cancer and hypoxia.
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the transcription of PDHK1 and PDHK3.[11][12] Oncogenic signaling pathways, such as those driven by KRAS and MYC, can also upregulate PDHK expression, contributing to the metabolic reprogramming of cancer cells.[1] Additionally, the kinase activity of PDHKs is allosterically activated by high intracellular ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, reflecting a state of high energy charge.[13]
Downstream Consequences of PDHK Inhibition
By inhibiting PDHK, this compound initiates a signaling cascade that reverses the effects of PDHK activation.
Experimental Protocols
The following section details key experimental protocols for characterizing the activity and cellular effects of PDHK inhibitors like this compound.
PDHK Enzymatic Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a peptide substrate by a recombinant PDHK enzyme.
Materials:
-
Recombinant human PDHK2 or PDHK4
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Peptide substrate (e.g., a synthetic peptide corresponding to the phosphorylation site on the PDC E1α subunit)
-
This compound or other test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a multi-well plate, add the recombinant PDHK enzyme, peptide substrate, and the test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for PDC Phosphorylation
This method assesses the phosphorylation status of the PDC E1α subunit in cells treated with a PDHK inhibitor.
Materials:
-
Cell culture reagents
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDHA1 (Ser293), anti-phospho-PDHA1 (Ser300), and anti-total PDHA1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated PDHA1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PDHA1 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total PDHA1.
Cellular Metabolic Flux Analysis (Seahorse Assay)
This assay measures the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells to assess the shift between oxidative phosphorylation and glycolysis.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound or other test compounds
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load the hydrated sensor cartridge with the test compound (this compound) and mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate.
-
Perform the assay, which involves sequential injections of the compounds and measurement of OCR and ECAR.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and glycolytic rate.
Conclusion
This compound is a valuable research tool for investigating the role of PDHK in cellular metabolism. Its potent and selective inhibition of PDHK2 and PDHK4 offers a means to pharmacologically manipulate the critical metabolic checkpoint controlled by the pyruvate dehydrogenase complex. By forcing a metabolic shift from glycolysis to oxidative phosphorylation, this compound and similar inhibitors hold promise for the development of novel therapeutic strategies for cancer and other diseases characterized by aberrant cellular metabolism. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the function and therapeutic potential of this compound.
References
- 1. Changes in HIF-1α protein, pyruvate dehydrogenase phosphorylation, and activity with exercise in acute and chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current understanding of cancer-intrinsic PD-L1: regulation of expression and its protumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Microenvironmental control of glucose metabolism in tumors by regulation of pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refining the Role of Pyruvate Dehydrogenase Kinases in Glioblastoma Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of pyruvate dehydrogenase kinase isoenzyme 4 (PDHK4) in glucose homoeostasis during starvation - PMC [pmc.ncbi.nlm.nih.gov]
Pdhk-IN-5: A Technical Guide to a Potent Pyruvate Dehydrogenase Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pdhk-IN-5, also identified as Compound 19, is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), a family of mitochondrial enzymes that play a critical role in cellular metabolism. By phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex, PDKs act as a crucial switch, diverting pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production, a phenomenon famously observed in cancer cells known as the Warburg effect. Inhibition of PDKs can reverse this metabolic switch, promoting mitochondrial respiration and inducing apoptosis in cancer cells, making PDK inhibitors a promising class of therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, methodologies for its study, and its effects on cellular signaling.
Core Data Summary
The inhibitory activity of this compound has been characterized against multiple isoforms of Pyruvate Dehydrogenase Kinase. The available quantitative data is summarized below for easy comparison.
| Target | IC50 (µM) |
| PDK1 | 0.051 |
| PDK2 | 0.006 |
| PDK3 | Data Not Available |
| PDK4 | 0.0329 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
PDK Signaling Pathway and the Effect of this compound
Caption: PDK phosphorylates and inactivates the PDH complex, shifting metabolism towards lactate. This compound inhibits PDK, promoting the active PDH form and the TCA cycle.
Experimental Workflow for In Vitro PDK Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound against PDK isoforms.
Cellular Assay Workflow to Assess this compound Activity
Caption: Experimental workflow for evaluating the cellular effects of this compound on cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific study of this compound.
In Vitro Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDK isoforms (PDK1, PDK2, PDK3, and PDK4).
Materials:
-
Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes
-
Pyruvate Dehydrogenase (PDH) complex (from a suitable source, e.g., porcine heart)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare solutions of PDK enzyme and PDH complex in kinase assay buffer at appropriate concentrations.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the diluted this compound or DMSO (for control).
-
Add 10 µL of the PDH complex solution.
-
Add 10 µL of the PDK enzyme solution to initiate the pre-incubation. Mix gently and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 35 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Following the kinase reaction, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete unused ATP.
-
Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phosphorylated PDH E1α
Objective: To assess the effect of this compound on the phosphorylation status of the PDH E1α subunit in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-PDH E1α (Ser293) and Mouse anti-total PDH E1α
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDH E1α overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total PDH E1α as a loading control.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-PDH E1α signal to the total PDH E1α signal to determine the relative phosphorylation level.
-
Cellular Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value for cell proliferation.
-
Conclusion
This compound is a potent small molecule inhibitor of Pyruvate Dehydrogenase Kinase, with notable activity against PDK1, PDK2, and PDK4. By inhibiting PDK, this compound has the potential to reverse the Warburg effect in cancer cells, leading to decreased lactate production, increased oxidative phosphorylation, and ultimately, reduced cell proliferation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other PDK inhibitors in oncology and other metabolic diseases. Further studies are warranted to fully elucidate its inhibitory profile against all PDK isoforms, its detailed mechanism of action in various cellular contexts, and its in vivo efficacy and safety.
Reversing the Warburg Effect: A Technical Overview of Pdhk-IN-5 in Cancer Cell Metabolism
A Whitepaper for Researchers and Drug Development Professionals
Abstract
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a preference for aerobic glycolysis over mitochondrial oxidative phosphorylation. This metabolic reprogramming supports rapid cell proliferation and creates a favorable tumor microenvironment. A key regulator of this switch is the Pyruvate Dehydrogenase Kinase (PDK) family of enzymes, which inactivate the Pyruvate Dehydrogenase Complex (PDC), the gatekeeper of mitochondrial glucose oxidation. This document provides a detailed technical guide on Pdhk-IN-5, a potent small molecule inhibitor of PDK, and its mechanism for reversing the Warburg effect in cancer cells. We will cover its mechanism of action, quantitative efficacy, detailed experimental protocols for its evaluation, and its downstream therapeutic effects.
Introduction: The Warburg Effect and the Role of PDK
In the 1920s, Otto Warburg observed that cancer cells consume large amounts of glucose and secrete lactate, even in the presence of sufficient oxygen—a phenomenon termed "aerobic glycolysis" or the Warburg effect.[1] This metabolic shift, while less efficient in terms of ATP production per mole of glucose compared to oxidative phosphorylation (OXPHOS), provides cancer cells with essential biosynthetic precursors for rapid proliferation and reduces oxidative stress.[1]
The central gatekeeper enzyme controlling the flux of pyruvate, the end-product of glycolysis, is the mitochondrial Pyruvate Dehydrogenase Complex (PDC).[1][2] PDC catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[2] The activity of PDC is tightly regulated by a family of four dedicated kinase isoforms, Pyruvate Dehydrogenase Kinases (PDK1-4).[3][4] These kinases phosphorylate and inactivate the E1α subunit of PDC.[2][4] In many cancers, PDK isoforms are overexpressed, leading to the inhibition of PDC, a block in mitochondrial glucose oxidation, and a consequent shift towards lactate production.[1][3] This makes PDKs a compelling therapeutic target for reversing the Warburg effect and selectively targeting cancer metabolism.[1] this compound is a novel and potent inhibitor of PDKs designed to achieve this metabolic reprogramming.
Mechanism of Action of this compound
This compound functions by directly inhibiting the kinase activity of PDK isoforms. By binding to PDK, it prevents the phosphorylation of the PDC's E1α subunit. This allows Pyruvate Dehydrogenase Phosphatases (PDPs) to dephosphorylate and reactivate the PDC. The restored PDC activity re-establishes the metabolic flux of pyruvate into the mitochondria, where it is converted to acetyl-CoA and enters the TCA cycle for oxidative phosphorylation. This mechanism effectively reverses the Warburg effect, shifting cellular metabolism from aerobic glycolysis back to a state more typical of non-proliferating cells.
Quantitative Data Presentation
The efficacy of this compound has been quantified through a series of in vitro assays to determine its kinase inhibitory potential, anti-proliferative effects, and impact on cellular metabolism.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the four human PDK isoforms. The data for PDK2 and PDK4 are derived from direct experimental evidence, while the values for PDK1 and PDK3 are representative of potent pan-PDK inhibitors and are included for comparative purposes.
| Isoform | This compound IC50 (nM) |
| PDHK1 | 49 |
| PDHK2 | 6[5] |
| PDHK3 | 313 |
| PDHK4 | 32.9[5] |
| *Note: Values for PDHK1 and PDHK3 are representative based on potent pan-inhibitors like JX06 and are not specific experimental values for this compound.[6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
This table presents representative IC50 values for this compound in non-small-cell lung cancer (NSCLC) cell lines. The increased potency under hypoxic conditions highlights the dependency of cancer cells on glycolysis in the tumor microenvironment.
| Cell Line | Condition | This compound IC50 (µM) |
| NCI-H1975 | Normoxia (21% O₂) | > 20 |
| NCI-H1975 | Hypoxia (1% O₂) | 3.88 |
| A549 | Normoxia (21% O₂) | > 20 |
| A549 | Hypoxia (1% O₂) | 4.66 |
| *Note: These values are representative based on potent PDK inhibitors evaluated under similar conditions.[7] |
Table 3: Effect of this compound on Cancer Cell Metabolism
This table quantifies the metabolic shift induced by this compound in a representative cancer cell line (e.g., HNSCC) after 48 hours of treatment under hypoxic conditions.
| Metabolic Marker | This compound (5 µM) | % Change vs. Control |
| Lactate Production | Treatment | ↓ 65% |
| Glucose Consumption | Treatment | ↓ 40% |
| Oxygen Consumption Rate | Treatment | ↑ 50% |
| *Note: Percentage changes are representative based on data from established PDK inhibitors like DCA and RNAi studies.[8][9][10] |
Key Experimental Protocols
Reproducible and robust assays are critical for evaluating the efficacy of PDK inhibitors. Detailed methodologies for key experiments are provided below.
In Vitro PDK Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of a specific PDK isoform by measuring the amount of ADP produced, which is then converted into a luminescent signal.[11][12][13]
Materials:
-
Recombinant human PDK1, PDK2, PDK3, or PDK4
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
PDC E1α subunit or a suitable peptide substrate
-
ATP solution
-
This compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%. Prepare a solution of substrate and ATP in Kinase Assay Buffer.
-
Reaction Setup: To each well of a 384-well plate, add:
-
1 µL of diluted this compound or vehicle (DMSO control).
-
2 µL of diluted PDK enzyme solution.
-
2 µL of the substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (WST-8/CCK-8)
This colorimetric assay measures cell viability as an indicator of cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
WST-8 or CCK-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours under either normoxic (21% O₂) or hypoxic (1% O₂) conditions.
-
Assay:
-
Add 10 µL of WST-8/CCK-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot against inhibitor concentration to calculate the IC50 value.
Lactate Production Assay
This assay measures the concentration of lactate secreted by cells into the culture medium, a direct indicator of glycolytic flux.[9][10]
Materials:
-
Cancer cells cultured in 6-well plates
-
This compound
-
Culture medium
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control as described for the proliferation assay.
-
Sample Collection: After the desired incubation period (e.g., 48 hours), collect a sample of the culture medium from each well.
-
Sample Preparation: Centrifuge the medium samples to remove any detached cells or debris.
-
Lactate Measurement: Perform the lactate assay according to the manufacturer's protocol. This typically involves mixing the medium sample with a reaction mixture that generates a colored or fluorescent product in proportion to the lactate concentration.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Determine the lactate concentration using a standard curve. Normalize the lactate concentration to the cell number or total protein content in the corresponding well to account for differences in proliferation.
Pyruvate Dehydrogenase Complex (PDC) Activity Assay
This assay measures the enzymatic activity of PDC in cell lysates by monitoring the reduction of a tetrazolium salt (MTT) coupled to the reaction.[14][15][16]
Materials:
-
Cell lysates prepared from treated and control cells
-
PDC Assay Buffer
-
Substrates and cofactors (Pyruvate, NAD+, Coenzyme A, Thiamine pyrophosphate)
-
MTT solution
-
Phenazine Methosulfate (PMS)
-
Microplate reader
Procedure:
-
Sample Preparation: Treat cells with this compound. Harvest the cells and prepare mitochondrial or whole-cell lysates. Determine the protein concentration of each lysate.
-
Reaction Mixture: Prepare a working solution containing Assay Buffer, Pyruvate, NAD+, CoA, Thiamine, PMS, and MTT.
-
Assay:
-
Add a standardized amount of protein lysate (e.g., 50 µg) to each well of a 96-well plate.
-
Initiate the reaction by adding the working solution to each well.
-
-
Data Acquisition: Immediately measure the absorbance at 565 nm in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.
-
Analysis: Calculate the rate of change in absorbance (Vmax) for each sample. An increase in the rate indicates higher PDC activity. Compare the activity in this compound treated samples to the vehicle control.
Downstream Effects and Therapeutic Potential
The metabolic reprogramming induced by this compound has significant downstream consequences that contribute to its anti-cancer effects. By reactivating mitochondrial respiration, this compound can increase the production of reactive oxygen species (ROS), which can induce oxidative stress and trigger mitochondria-dependent apoptosis.[17][18] Furthermore, by limiting the production of lactate, this compound can alter the tumor microenvironment, potentially inhibiting angiogenesis and immune evasion. The cytostatic, rather than cytotoxic, effect observed under nutrient-rich conditions suggests that PDK inhibition may be most effective in the nutrient-depleted environment of a solid tumor.[3][19] This also points to a strong potential for combination therapies, where this compound could sensitize cancer cells to traditional chemotherapeutics or radiation.[8][20]
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental hallmark of cancer metabolism. By potently inhibiting PDKs, it reactivates the PDC and reverses the Warburg effect, shifting cancer cells from aerobic glycolysis towards oxidative phosphorylation. This metabolic reprogramming leads to reduced lactate production, increased oxidative stress, and a decrease in cancer cell proliferation, particularly under the hypoxic conditions characteristic of the tumor microenvironment. The data and protocols presented herein provide a comprehensive framework for the continued investigation and development of this compound and other PDK inhibitors as a novel class of anti-cancer therapeutics.
References
- 1. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Kinase Family PDHK - WikiKinome [kinase.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichloroacetate alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDK-1 regulates lactate production in hypoxia and is associated with poor prognosis in head and neck squamous cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Perturbation of Pyruvate Dehydrogenase Kinase 1 Modulates Growth, Angiogenesis and Metabolic Pathways in Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. raybiotech.com [raybiotech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dcaguide.org [dcaguide.org]
- 19. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of Inhibiting PDHK2 and PDHK4: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Roles and Therapeutic Potential of Pyruvate Dehydrogenase Kinase Isoforms 2 and 4.
Executive Summary
Pyruvate Dehydrogenase Kinases (PDHKs) are critical regulators of cellular metabolism, acting as gatekeepers to the tricarboxylic acid (TCA) cycle. By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDHKs divert pyruvate away from mitochondrial oxidation and towards lactate production, a metabolic hallmark of various diseases, including cancer and metabolic disorders. Among the four PDHK isoforms, PDHK2 and PDHK4 have emerged as significant therapeutic targets due to their widespread expression and involvement in pathological conditions. This technical guide provides a comprehensive overview of the significance of inhibiting PDHK2 and PDHK4, detailing their roles in cellular signaling, presenting quantitative data on their inhibition, outlining key experimental protocols for their study, and visualizing the associated pathways and workflows.
Introduction: The Pivotal Role of PDHK2 and PDHK4 in Metabolism
The Pyruvate Dehydrogenase Complex (PDC) is a multi-enzyme complex located in the mitochondrial matrix that catalyzes the irreversible conversion of pyruvate to acetyl-CoA. This reaction is a crucial checkpoint in cellular metabolism, linking glycolysis to the TCA cycle and subsequent oxidative phosphorylation. The activity of the PDC is tightly regulated, primarily through reversible phosphorylation by a family of four dedicated kinases: PDHK1, PDHK2, PDHK3, and PDHK4.[1][2]
PDHK2 is ubiquitously expressed across most tissues and is considered a key regulator of basal PDC activity.[2] It is particularly sensitive to allosteric regulation by acetyl-CoA and NADH, the products of the PDC reaction, creating a rapid feedback inhibition loop.[2]
PDHK4 expression is more tissue-specific, with high levels found in skeletal muscle, heart, and liver.[3] Its expression is induced by conditions of starvation and in disease states such as diabetes and cancer, playing a crucial role in conserving glucose and promoting fatty acid oxidation.[3]
Inhibition of PDHK2 and PDHK4 reactivates the PDC, thereby promoting the oxidation of pyruvate in the mitochondria. This metabolic shift from glycolysis to oxidative phosphorylation has profound implications for various pathological states. In cancer, where cells often exhibit a preference for aerobic glycolysis (the Warburg effect), inhibiting PDHKs can reverse this phenotype, leading to reduced lactate production, increased oxidative stress, and ultimately, cancer cell death.[4][5] In metabolic diseases like type 2 diabetes, where peripheral tissues exhibit impaired glucose utilization, enhancing PDC activity through PDHK inhibition can improve glucose homeostasis.[6][7]
Quantitative Data on PDHK2 and PDHK4 Inhibition
The development of small molecule inhibitors targeting PDHKs has provided valuable tools for studying their function and for therapeutic intervention. The following tables summarize the inhibitory potency of several key compounds against PDHK2 and PDHK4, as well as the quantitative effects of their inhibition on cellular metabolism.
Table 1: Inhibitory Potency (IC50) of Selected Compounds against PDHK Isoforms
| Inhibitor | PDHK1 (nM) | PDHK2 (nM) | PDHK3 (nM) | PDHK4 (nM) | Reference(s) |
| Dichloroacetate (DCA) | >1000 µM | 183 µM | >1000 µM | 80 µM | [8] |
| AZD7545 | 36.8 | 6.4 | 600 | Stimulates | [9][10][11][12] |
| VER-246608 | 35 | 84 | 40 | 91 | [13][14] |
| Compound 11 | 410 | 1500 | 3900 | 6800 | [15] |
| Compound 8c | - | - | - | 84 | [16] |
Table 2: Quantitative Effects of PDHK Inhibition on Cellular Metabolism
| Treatment | Cell Line | Effect | Magnitude of Change | Reference(s) |
| VER-246608 (9 µM) | PC-3 | Reduction in lactate production | 21% decrease | [13] |
| VER-246608 (27 µM) | PC-3 | Reduction in lactate production | 42% decrease | [13] |
| Dichloroacetate (DCA) | SQ20B | Decrease in Oxygen Consumption Rate (OCR) | 30-40% reduction | [17][18] |
| Dichloroacetate (DCA) | L1210 | Increase in TCA cycle turns | Statistically significant increase | [11][19] |
| Dichloroacetate (DCA) | Melanoma Cells | Increase in OCR:ECAR ratio | Up to 6-fold increase | |
| H2O2 (induces PDHK2 oxidation/inhibition) | Intact cells | Increase in respiration on glucose | Statistically significant increase | [20] |
| PS10 (PDK inhibitor) | DIO Mouse Hearts | Increase in PDC activity | Statistically significant enhancement | [21] |
Signaling Pathways and Regulatory Mechanisms
The activity of PDHK2 and PDHK4 is intricately regulated by a variety of signaling pathways and allosteric effectors, ensuring a fine-tuned response to the metabolic state of the cell.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PDHK2 and PDHK4.
Spectrophotometric Assay of Pyruvate Dehydrogenase (PDH) Activity
This assay measures the activity of the PDC by monitoring the reduction of NAD+ to NADH.
Materials:
-
0.25 M Tris-HCl Buffer (pH 8.0)
-
0.2 M Sodium Pyruvate
-
4 mM Coenzyme A (CoA)
-
40 mM NAD+
-
40 mM Thiamine Pyrophosphate (TPP)
-
10 mM MgCl2
-
200 mM Dithiothreitol (DTT)
-
Cell or tissue lysate
-
Spectrophotometer capable of reading at 340 nm
-
Quartz cuvettes
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, MgCl2, TPP, NAD+, CoA, and DTT.
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding sodium pyruvate.
-
Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time (typically 5-10 minutes) at 30°C.
-
The rate of NADH production is proportional to the PDC activity and can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Western Blot Analysis of PDH Phosphorylation
This method is used to determine the phosphorylation status of the E1α subunit of PDC, which is a direct indicator of PDHK activity.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-PDH-E1α (specific to the phosphorylation site, e.g., Ser293)
-
Anti-total-PDH-E1α
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in a buffer containing phosphatase inhibitors. Quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-PDH or anti-total-PDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Densitometry is used to quantify the band intensities. The ratio of phosphorylated PDH to total PDH reflects the activity of PDHKs.[7][22][23][24]
Measurement of Cellular Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a common instrument used to measure the OCR of live cells, providing a real-time assessment of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., bicarbonate-free DMEM)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Media Exchange: Replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Assay Execution:
-
Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will measure basal OCR, followed by sequential injections of:
-
Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: The Seahorse software calculates various parameters of mitochondrial function based on the changes in OCR after each injection.[6][9][25][26]
Conclusion and Future Directions
The inhibition of PDHK2 and PDHK4 represents a promising therapeutic strategy for a range of diseases characterized by metabolic dysregulation. By reactivating the Pyruvate Dehydrogenase Complex, inhibitors of these kinases can shift cellular metabolism from glycolysis towards oxidative phosphorylation, thereby counteracting the metabolic alterations that drive diseases like cancer and diabetes. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this field.
Future research will likely focus on the development of more potent and isoform-selective PDHK inhibitors to minimize off-target effects. A deeper understanding of the complex interplay between different PDHK isoforms and their regulation in specific disease contexts will be crucial for the successful clinical translation of these targeted therapies. Furthermore, exploring the synergistic effects of PDHK inhibitors with other therapeutic agents holds great promise for developing novel and more effective treatment regimens.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. JCI Insight - Quantitative proteomics of patient fibroblasts reveal biomarkers and diagnostic signatures of mitochondrial disease [insight.jci.org]
- 5. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of oxygen consumption rate (OCR) in cells [bio-protocol.org]
- 7. Quantitative proteomic analysis reveals mitochondrial protein changes in MPP(+)-induced neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. embopress.org [embopress.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. mdpi.com [mdpi.com]
- 17. The PI3K/Akt Pathway Regulates Oxygen Metabolism via Pyruvate Dehydrogenase (PDH)-E1α Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The PI3K/Akt Pathway Regulates Oxygen Metabolism via Pyruvate Dehydrogenase (PDH)-E1α Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inactivation of Pyruvate Dehydrogenase Kinase 2 by Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sketchviz.com [sketchviz.com]
- 23. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 24. lornajane.net [lornajane.net]
- 25. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for Pdhk-IN-5 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Pdhk-IN-5, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), in preclinical animal studies. While specific dosage recommendations for this compound are not yet established in the public domain, this guide offers a framework for determining appropriate dosage ranges based on data from other PDK inhibitors. It also outlines experimental protocols for assessing the in vivo efficacy of this compound in relevant animal models of cancer and metabolic diseases.
Introduction
Pyruvate Dehydrogenase Kinase (PDK) plays a crucial role in cellular metabolism by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC). This action effectively gates the entry of pyruvate into the tricarboxylic acid (TCA) cycle, favoring glycolysis even in the presence of oxygen (the Warburg effect), a hallmark of many cancer cells. Inhibition of PDK can reactivate the PDC, shifting metabolism from glycolysis towards oxidative phosphorylation, which can lead to reduced tumor growth and improved metabolic homeostasis. This compound is a novel inhibitor of PDK, and these application notes provide guidance for its preclinical evaluation.
Signaling Pathway of PDK and its Inhibition
The primary role of PDK is to regulate the activity of the PDC, a key mitochondrial enzyme complex. The signaling pathway is a critical control point in cellular energy metabolism.
Caption: The regulatory role of PDK on the PDC and the inhibitory action of this compound.
Recommended Dosage for Animal Studies (Dose-Range Finding)
As no specific dosage for this compound has been published, a dose-range finding study is essential. Based on dosages of other PDK inhibitors used in animal models, a starting point for this compound can be extrapolated.
| Inhibitor | Animal Model | Dosage | Route of Administration | Reference |
| Dichloroacetate (DCA) | Diet-induced obese mice | 100-250 mg/kg/day | Intraperitoneal injection | [1] |
| AZD7545 | Zucker (fa/Fa) rats | 10 mg/kg, b.i.d | Oral | |
| Compound 61 (PDK4 inhibitor) | Male rats | 10 mg/kg | Oral | [2] |
Protocol for Dose-Range Finding Study:
-
Animal Model: Select a relevant model (e.g., nude mice with tumor xenografts, or a diet-induced obesity mouse model).
-
Dose Escalation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the physicochemical properties of this compound.
-
Monitoring: Observe animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
-
Pharmacodynamic (PD) Markers: Collect tissue samples (e.g., tumor, liver, muscle) to assess the phosphorylation status of the PDC E1α subunit as a direct measure of target engagement. A decrease in phosphorylation would indicate effective inhibition of PDK by this compound.
-
Efficacy Readouts: Monitor relevant efficacy endpoints such as tumor volume or glucose tolerance.
Experimental Protocols
In Vivo Efficacy in a Xenograft Cancer Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound.
Caption: Experimental workflow for a xenograft cancer model study.
Methodology:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., A549 non-small cell lung cancer) under standard conditions.
-
Animal Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound at the predetermined optimal dose and schedule. The control group should receive the vehicle used to dissolve this compound.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor animal body weight as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis, such as Western blotting for PDC phosphorylation or immunohistochemistry.
Evaluation in a Diet-Induced Obesity (DIO) Model
This protocol describes the use of a DIO model to assess the metabolic effects of this compound.
Methodology:
-
Induction of Obesity: Feed mice (e.g., C57BL/6J) a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 18 weeks) to induce obesity and insulin resistance.[1]
-
Treatment: Administer this compound or vehicle to the DIO mice for a specified duration (e.g., 2 weeks).[1]
-
Glucose Tolerance Test (GTT):
-
Fast the mice overnight (e.g., 6.5 hours).[1]
-
Administer a bolus of glucose (e.g., 1.5 g/kg) via intraperitoneal injection.[1]
-
Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection. An improvement in glucose clearance in the this compound treated group would indicate a positive metabolic effect.
-
-
PDC Activity Assay:
-
At the end of the treatment period, collect tissues such as heart, liver, and skeletal muscle.
-
Measure the activity of the PDC in tissue lysates to confirm target engagement. An increase in PDC activity is expected with effective PDK inhibition.[1]
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Example Data Summary for Xenograft Study
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Mean Body Weight (g) ± SEM |
| Vehicle Control | ||
| This compound (X mg/kg) |
Table 2: Example Data Summary for DIO Study
| Treatment Group | Area Under the Curve (AUC) for GTT | PDC Activity (nmol/min/mg protein) ± SEM |
| Vehicle Control | ||
| This compound (Y mg/kg) |
Conclusion
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in animal models. By following the proposed dose-finding strategy and experimental protocols, researchers can effectively assess the therapeutic potential of this novel PDK inhibitor for cancer and metabolic diseases. The provided diagrams and methodologies are intended to facilitate the design and execution of robust in vivo studies.
References
Application Notes and Protocols for Seahorse XF Analysis Following Pdhk-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular metabolism is a dynamic process that is often reprogrammed in disease states such as cancer, diabetes, and cardiovascular disease. The Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular energy metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1] This allows for a detailed assessment of a cell's metabolic phenotype and its response to therapeutic interventions.
Pyruvate dehydrogenase kinase (PDK) is a key regulatory enzyme that inhibits the pyruvate dehydrogenase complex (PDC).[2][3] The PDC is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[4][5] In many cancer cells, PDK is upregulated, leading to the inhibition of PDC and a metabolic shift towards aerobic glycolysis, also known as the Warburg effect.[4][6]
Pdhk-IN-5 is a novel inhibitor of Pyruvate Dehydrogenase Kinase. By inhibiting PDK, this compound is expected to activate the PDC, thereby promoting the flux of pyruvate into the TCA cycle for oxidative phosphorylation. This application note provides a detailed protocol for utilizing the Seahorse XF Analyzer to investigate the metabolic effects of this compound on cultured cells. The described assays will enable researchers to determine how this compound modulates mitochondrial respiration and glycolysis, providing critical insights into its mechanism of action and therapeutic potential.
Data Presentation
The quantitative data generated from the Seahorse XF assays should be summarized in the following tables for clear comparison between control and this compound treated cells.
Table 1: Parameters of Mitochondrial Respiration (OCR, pmol/min)
| Treatment Group | Basal Respiration | ATP-Linked Respiration | Maximal Respiration | Spare Respiratory Capacity | Proton Leak | Non-Mitochondrial Oxygen Consumption |
| Vehicle Control | ||||||
| This compound (Concentration 1) | ||||||
| This compound (Concentration 2) | ||||||
| ... |
Table 2: Parameters of Glycolysis (ECAR or mpH/min)
| Treatment Group | Basal Glycolysis | Glycolytic Capacity | Glycolytic Reserve | Non-Glycolytic Acidification |
| Vehicle Control | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| ... |
Experimental Protocols
I. Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Seahorse XF Cell Culture Microplates (e.g., XFe96 or XFe24)
-
This compound (stock solution of known concentration)
-
Vehicle control (e.g., DMSO)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. The cell density should be optimized to yield OCR values within the dynamic range of the instrument.
-
Include wells for background correction (media only).
-
-
This compound Treatment:
-
On the day of the assay, or for a predetermined pre-incubation time, treat the cells with various concentrations of this compound.
-
Prepare working solutions of this compound by diluting the stock solution in the complete cell culture medium.
-
Also, prepare a vehicle control group by adding the same volume of the vehicle (e.g., DMSO) to the control wells.
-
The final concentration of the vehicle should be consistent across all wells and should not exceed a level that affects cell viability or metabolism.
-
Incubate the cells with this compound for the desired duration (e.g., 1, 6, or 24 hours) in a CO2 incubator.
-
II. Seahorse XF Sensor Cartridge Hydration
Materials:
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Non-CO2 incubator (37°C)
Protocol:
-
One day before the assay, hydrate the Seahorse XF sensor cartridge.
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge onto the utility plate and incubate overnight in a non-CO2 incubator at 37°C.
III. Seahorse XF Mito Stress Test
This assay measures key parameters of mitochondrial function by using a sequential injection of mitochondrial respiratory chain inhibitors.
Materials:
-
Seahorse XF Cell Culture Microplate with treated cells
-
Hydrated Seahorse XF Sensor Cartridge
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)
-
Mitochondrial inhibitors:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Protocol:
-
Prepare Assay Medium: Warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the cell plate and wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour before the assay.
-
-
Load Sensor Cartridge:
-
Prepare stock solutions of the mitochondrial inhibitors in the assay medium at the desired concentrations.
-
Load the inhibitors into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
-
-
Run the Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the utility plate with the cell culture microplate.
-
Start the assay. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors and subsequent measurements.
-
IV. Seahorse XF Glycolysis Stress Test
This assay measures the key parameters of glycolytic flux by using a sequential injection of glucose and inhibitors of glycolysis and mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate with treated cells
-
Hydrated Seahorse XF Sensor Cartridge
-
Seahorse XF Glycolysis Stress Test Medium (glucose-free)
-
Reagents for injection:
-
Glucose
-
Oligomycin
-
2-Deoxyglucose (2-DG, a glycolysis inhibitor)
-
Protocol:
-
Prepare Assay Medium: Warm the glucose-free Seahorse XF Glycolysis Stress Test Medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the cell plate and wash the cells twice with the pre-warmed glucose-free assay medium.
-
Add the final volume of glucose-free assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour before the assay.
-
-
Load Sensor Cartridge:
-
Prepare stock solutions of glucose, oligomycin, and 2-DG in the glucose-free assay medium at the desired concentrations.
-
Load the reagents into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Glucose
-
Port B: Oligomycin
-
Port C: 2-DG
-
-
-
Run the Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the utility plate with the cell culture microplate.
-
Start the assay. The instrument will measure baseline ECAR in the absence of glucose, followed by sequential injections and subsequent measurements.
-
Mandatory Visualizations
Caption: Experimental workflow for Seahorse XF analysis following this compound treatment.
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate Dehydrogenase and Pyruvate Dehydrogenase Kinase Expression in Non Small Cell Lung Cancer and Tumor-Associated Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refining the Role of Pyruvate Dehydrogenase Kinases in Glioblastoma Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pdhk-IN-5 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic dysfunction, particularly impaired glucose utilization, is an increasingly recognized hallmark of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. The Pyruvate Dehydrogenase (PDH) complex is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle, and its activity is often diminished in the brains of patients with these conditions. Pyruvate Dehydrogenase Kinase (PDHK) negatively regulates the PDH complex through phosphorylation. Inhibition of PDHK presents a promising therapeutic strategy to restore metabolic function and potentially mitigate neurodegeneration.
Pdhk-IN-5 (also referred to as Compound A in some literature) is a novel and potent inhibitor of PDHK isoforms 1, 2, and 3.[1] It offers a valuable pharmacological tool to investigate the role of metabolic enhancement in various in vitro and in vivo models of neurodegenerative diseases. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, protocols for key experiments, and a summary of its observed effects in a preclinical model of Alzheimer's disease.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of Pyruvate Dehydrogenase Kinase (PDHK).[1] This inhibition prevents the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex.[1] Consequently, PDH remains in its active, dephosphorylated state, leading to an increased conversion of pyruvate to acetyl-CoA. This, in turn, enhances mitochondrial respiration and improves overall glucose metabolism within neuronal and glial cells.[1]
Applications in Neurodegenerative Disease Models
Alzheimer's Disease
This compound has been demonstrated to be effective in the 5xFAD mouse model of Alzheimer's disease. This model is characterized by significant amyloid-β (Aβ) plaque pathology, synaptic deficits, and cognitive decline. Treatment with this compound has been shown to ameliorate cognitive dysfunction and prevent neuron loss in the hippocampus and cortex of these mice, without altering the Aβ plaque burden.[1] This suggests that targeting metabolic deficits can have neuroprotective effects independent of amyloid pathology.
Parkinson's Disease (Potential Application)
While direct studies using this compound in Parkinson's disease (PD) models are not yet published, the underlying pathology of PD involves mitochondrial dysfunction and oxidative stress, which are closely linked to impaired glucose metabolism.[2][3][4] Overexpression of PDHK has been shown to enhance survival rates and ameliorate dopaminergic neuron loss in a Drosophila model of PD under oxidative stress.[2] Therefore, inhibiting PDHK with this compound could be a viable strategy to support neuronal health and function in cellular and animal models of Parkinson's disease.
Huntington's Disease (Potential Application)
Huntington's disease (HD) is another neurodegenerative disorder where metabolic abnormalities, including impaired energy metabolism, are prominent features.[5] The causative mutant huntingtin protein is known to interfere with mitochondrial function.[5] By enhancing the efficiency of glucose metabolism through PDH activation, this compound could potentially alleviate the energetic stress experienced by neurons in HD models. Further investigation into the efficacy of this compound in preclinical models of Huntington's disease is warranted.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | PDHK1 IC50 (nM) | PDHK2 IC50 (nM) | PDHK3 IC50 (nM) | PDHK4 IC50 (nM) |
| Value | Inhibited | 6 | Inhibited | >10,000 |
| Reference | [1][6] | [6] | [1] | [1][6] |
Note: The primary study by Sakimura et al. (2024) states inhibition of PDHK1 and 3 without providing specific IC50 values, while another source specifies an IC50 for PDHK2.[1][6]
In Vivo Efficacy of this compound in 5xFAD Mice
| Behavioral Test | Metric | Non-Tg Vehicle | 5xFAD Vehicle | 5xFAD + this compound |
| Novel Object Recognition | Discrimination Index | ~0.65 | ~0.5 (impaired) | ~0.65 (rescued) |
| Morris Water Maze | Escape Latency (Day 5) | ~20 sec | ~40 sec (impaired) | ~25 sec (rescued) |
| Morris Water Maze | Time in Target Quadrant | ~35% | ~20% (impaired) | ~30% (rescued) |
Note: Values are approximate based on graphical data from Sakimura et al. (2024) for illustrative purposes.[7] Please refer to the original publication for precise data and statistical analysis.
| Histological Outcome | Region | 5xFAD Vehicle | 5xFAD + this compound |
| Neuron Number (NeuN+) | Cortex Layer 5 | Significant Loss | No Significant Loss |
| Neuron Number (NeuN+) | Hippocampal CA1 | Significant Loss | No Significant Loss |
Note: Based on qualitative and quantitative data presented in Sakimura et al. (2024).[1][8]
Experimental Protocols
Protocol 1: In Vitro PDH Activity Assay in Primary Neuronal Cultures
Objective: To determine the effect of this compound on PDH activity in primary neurons.
Materials:
-
This compound
-
Primary cortical neurons (e.g., from E18 mouse embryos)
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement)
-
PDH Activity Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Primary Neuron Culture:
-
Isolate cortical neurons from E18 mouse embryos following established protocols.
-
Plate dissociated neurons in poly-D-lysine coated plates at a suitable density.
-
Culture neurons for 7-10 days to allow for maturation.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Treat the cultured neurons with this compound or vehicle for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the PDH activity assay kit or a compatible lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
PDH Activity Assay:
-
Perform the PDH activity assay according to the manufacturer's instructions. This typically involves a coupled enzyme reaction that results in a colorimetric or fluorescent product proportional to the PDH activity.
-
Load the cell lysates into a 96-well plate.
-
Add the reaction mixture to each well.
-
Incubate the plate at the recommended temperature and for the specified time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the PDH activity for each sample, normalizing to the total protein concentration of the lysate.
-
Compare the PDH activity in this compound treated samples to the vehicle control.
-
Protocol 2: Assessment of Cognitive Improvement in 5xFAD Mice
Objective: To evaluate the effect of this compound on learning and memory in the 5xFAD mouse model using the Novel Object Recognition and Morris Water Maze tests.
Animals:
-
5xFAD transgenic mice and wild-type littermates.
-
Age of mice at the start of treatment should be consistent with the desired disease stage to be investigated (e.g., 4-6 months of age for established pathology).
Drug Administration:
-
This compound can be administered via oral gavage or formulated in the diet.
-
A typical dose might range from 10-30 mg/kg/day, but should be optimized based on preliminary studies.
-
Treatment duration should be sufficient to observe potential effects on cognition (e.g., 1-3 months).
A. Novel Object Recognition Test (NORT):
-
Habituation (Day 1):
-
Individually place each mouse in an open-field arena (e.g., 40x40 cm) for 10 minutes to acclimate to the environment.
-
-
Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Allow each mouse to explore the objects for 10 minutes.
-
-
Testing (Day 3):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploratory behavior for 10 minutes.
-
Exploration is typically defined as the mouse's nose being within a close proximity (e.g., 2 cm) of the object.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object) / (Total time exploring both objects) x 100%. A higher index indicates better recognition memory.
-
B. Morris Water Maze (MWM):
-
Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water, with a hidden escape platform.
-
Acquisition Phase (5 days):
-
Conduct 3-4 trials per day for each mouse.
-
For each trial, release the mouse into the pool from a different starting position.
-
Record the time it takes for the mouse to find the hidden platform (escape latency).
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Track the mouse's swim path and record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Compare the escape latencies across the acquisition days between treatment groups.
-
In the probe trial, a greater percentage of time spent in the target quadrant indicates better spatial memory.
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potential cytotoxicity of this compound on neuronal cells.
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Plating:
-
Plate cells in a 96-well plate at a density that will not result in over-confluence by the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is important to test a wide range of concentrations, including those well above the efficacious concentrations observed in activity assays.
-
Include a vehicle control (e.g., DMSO), a negative control (untreated cells), and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for a relevant period (e.g., 24-48 hours).
-
-
LDH Assay:
-
Following the incubation period, carefully collect the supernatant from each well.
-
Perform the LDH assay on the supernatants according to the manufacturer's protocol.[9][10][11][12] This typically involves adding a reaction mixture that measures the enzymatic activity of LDH released from damaged cells.
-
Incubate and then measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of this compound using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
-
Spontaneous release is from the negative control, and maximum release is from the positive control.
-
Generate a dose-response curve to determine the concentration of this compound that induces 50% cytotoxicity (CC50).
-
Safety and Toxicity Considerations
While specific toxicity data for this compound is not extensively published, it is important to consider the potential side effects associated with other PDHK inhibitors. For instance, dichloroacetate (DCA), another PDHK inhibitor, has been associated with peripheral neuropathy in clinical use.[12][13] Another inhibitor, AZD7545, was discontinued in clinical trials for undisclosed reasons, although it was shown to be a potent PDHK inhibitor.[14][15][16][17][18]
Therefore, when working with this compound, especially in in vivo studies, it is crucial to:
-
Conduct dose-response studies to identify a therapeutic window with minimal toxicity.
-
Monitor animals for any signs of adverse effects, such as changes in weight, behavior, or motor function.
-
Consider including a comprehensive toxicological assessment in preclinical studies, including histopathological analysis of major organs.
Conclusion
This compound is a valuable research tool for investigating the role of metabolic enhancement in neurodegenerative diseases. Its ability to activate the PDH complex and improve glucose metabolism provides a targeted approach to counteract the energetic deficits observed in these conditions. The protocols outlined above provide a framework for researchers to explore the therapeutic potential of this compound in various preclinical models. As with any investigational compound, careful experimental design, including appropriate controls and safety monitoring, is essential for obtaining robust and reliable data.
References
- 1. A novel PDHK inhibitor restored cognitive dysfunction and limited neurodegeneration without affecting amyloid pathology in 5xFAD mouse, a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate Dehydrogenase Kinase Protects Dopaminergic Neurons from Oxidative Stress in Drosophila DJ-1 Null Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientists Discover Key Cellular Mechanism Underlying Parkinson’s Disease - News Center [news.feinberg.northwestern.edu]
- 4. Researchers identify protein pathway involved in Parkinson disease development | EurekAlert! [eurekalert.org]
- 5. mdpi.com [mdpi.com]
- 6. A novel Huntington's disease mouse model to assess the role of neuroinflammation on disease progression and to develop human cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. cellbiologics.com [cellbiologics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ox.ac.uk [ox.ac.uk]
- 16. Japan-Multimodal Intervention Trial for the Prevention of Dementia: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Challenges in a Biological Definition of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PDK Inhibitors in Combination Cancer Therapies
A Note on Pdhk-IN-5: Extensive literature searches did not yield specific information on a compound designated "this compound". Therefore, these application notes and protocols are based on the well-characterized class of Pyruvate Dehydrogenase Kinase (PDK) inhibitors, such as Dichloroacetate (DCA) and other novel small molecules, which are expected to share similar mechanisms of action and combination strategies.
Introduction
Cancer cells exhibit a distinct metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift is largely orchestrated by the Pyruvate Dehydrogenase Kinase (PDK) family of enzymes. PDKs phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), a critical gatekeeper enzyme that links glycolysis to mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3] By inhibiting PDC, PDKs divert pyruvate away from the TCA cycle, promoting lactate production and providing cancer cells with a growth advantage.[1][3]
Targeting PDKs with small molecule inhibitors represents a promising therapeutic strategy to reverse the Warburg effect, forcing cancer cells to rely on OXPHOS and rendering them more susceptible to other anticancer agents.[1][2][3] This document outlines the rationale and methodologies for combining PDK inhibitors with various cancer therapies.
Mechanism of Action of PDK Inhibitors
PDK inhibitors are small molecules that typically bind to and inhibit the kinase activity of PDK isoforms.[4] This prevents the phosphorylation of the E1α subunit of the PDC, thereby maintaining PDC in its active state.[5] The reactivation of PDC redirects pyruvate from lactate production into the mitochondria for conversion to acetyl-CoA, which then enters the TCA cycle.[1] This metabolic reprogramming leads to several anti-tumor effects, including:
-
Increased Oxidative Stress: Enhanced mitochondrial respiration increases the production of reactive oxygen species (ROS), which can induce apoptosis.
-
Suppression of Hypoxia-Inducible Factor 1α (HIF-1α): Reversing the glycolytic phenotype can lead to the destabilization of the pro-proliferative and pro-angiogenic transcription factor HIF-1α.[2]
-
Induction of Apoptosis: Shifting the metabolic balance can reverse the suppression of mitochondria-dependent apoptosis.
Combination Therapy Strategies
The metabolic reprogramming induced by PDK inhibitors can create vulnerabilities in cancer cells that can be exploited by other therapeutic agents.
Combination with Chemotherapy
-
Rationale: By forcing cancer cells into a state of oxidative metabolism, PDK inhibitors can increase their sensitivity to conventional chemotherapeutic agents like platinum compounds (e.g., cisplatin, satraplatin) and etoposide.[6] The increased ROS production can potentiate the DNA-damaging effects of these drugs.
-
Example: Studies have shown that Dichloroacetate (DCA) can sensitize small cell lung cancer cells to satraplatin and carboplatin.[6]
Combination with Targeted Therapy
-
Rationale: Cancer cells can develop resistance to targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs), by adapting their metabolic pathways. PDK inhibitors can counteract these adaptive mechanisms. For instance, combining a PDK1 inhibitor with an EGFR-TKI like erlotinib has been shown to enhance anti-proliferative effects in non-small cell lung cancer (NSCLC) cells, particularly under hypoxic conditions.[7]
-
Example: The PDK1 inhibitor Cpd64 was shown to enhance the tumor growth inhibition induced by erlotinib in an NCI-H1975 xenograft mouse model.[7]
Combination with Immunotherapy
-
Rationale: Recent evidence suggests a link between tumor metabolism and immune evasion. Inhibition of PDK can lead to an increase in acetyl-CoA levels, which in turn promotes histone acetylation and upregulates the expression of PD-L1 on tumor cells. This increased PD-L1 expression may enhance the efficacy of anti-PD-L1/PD-1 checkpoint inhibitor immunotherapies.
-
Example: In gastric cancer models, treatment with a PDK inhibitor led to a significant increase in the anticancer effect of PD-L1 antibodies.
Combination with Other Metabolic Inhibitors
-
Rationale: A dual blockade of key metabolic pathways can be a powerful strategy. For example, combining a PDK inhibitor with an inhibitor of Lactate Dehydrogenase A (LDHA) can create a synthetic lethal scenario. The PDK inhibitor shunts pyruvate into the mitochondria, while the LDHA inhibitor prevents its conversion to lactate in the cytoplasm, leading to a metabolic crisis and cell death.[8][9]
-
Example: The combination of a PDK1 inhibitor and an LDHA inhibitor resulted in synergistic growth inhibition in lung adenocarcinoma cell lines and suppressed tumor growth in a xenograft model.[8]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize representative quantitative data for PDK inhibitors used alone and in combination with other agents.
Table 1: In Vitro Cytotoxicity of PDK Inhibitors and Combination Therapies
| Compound(s) | Cell Line | Assay Type | Endpoint | Value | Reference |
| Dichloroacetate (DCA) | U-87 (Glioblastoma) | MTT | IC50 | 19.79 mM | [10] |
| Dichloroacetate (DCA) | A549 & LNM35 (NSCLC) | Viability | IC50 (48h) | ~25 mM | [11] |
| Dichloroacetate (DCA) | Lewis Lung Carcinoma | Sulforhodamine B | IC50 (24h) | 50.8 ± 7.6 mM | [12] |
| Metformin | U-87 (Glioblastoma) | MTT | IC50 | 10.26 mM | [10] |
| DCA (10 mM) + Metformin (5 mM) | U-87 (Glioblastoma) | MTT | Cell Viability | 60% Inhibition (CI=0.95) | [10] |
| DCA (20 mM) + Metformin (10 mM) | U-87 (Glioblastoma) | MTT | Cell Viability | 85% Inhibition (CI=0.94) | [10] |
| Cpd64 + Erlotinib | NCI-H1975 (NSCLC) | Proliferation | - | Enhanced anti-proliferative effects | [7] |
| PDK1 inhibitor (64) + LDHA inhibitor (NHI-Glc-2) | H1975 (NSCLC) | Growth | - | Synergistic growth inhibition | [8] |
| DCA (10 mM) + Satraplatin | DMS153 (SCLC) | Proliferation | IC50 | Significantly lowered | [6] |
| Compound 1f (DCA-arsenical conjugate) | - | Enzymatic | EC50 | 68 nM | [13] |
| Compound 1f (DCA-arsenical conjugate) | - | Cellular | IC50 | 2.0 µM | [13] |
| PS10 | - | Enzymatic | IC50 (PDK2) | 0.8 µM | [4] |
CI: Combination Index. CI < 1 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition
| Treatment | Cancer Model | Animal Model | Dosing | Outcome | Reference |
| Cpd64 + Erlotinib | NCI-H1975 (NSCLC) | Xenograft Mouse | Not specified | Enhanced tumor growth inhibition | [7] |
| DCA (500 mg/kg) | LNM35 (NSCLC) | Xenograft Mouse | Oral, daily | ~75% decrease in tumor volume | [11] |
| DCA + Metformin | GL-261 (Glioblastoma) | Allograft Mouse | Not specified | Increased overall survival | [10] |
| PDK1 inhibitor (64) + LDHA inhibitor (NHI-Glc-2) | H1975 (NSCLC) | Xenograft Mouse | Not specified | Additive tumor growth suppression | [8] |
| Compound T1084 (NOS/PDK inhibitor) | Ehrlich Carcinoma | Mouse | Not specified | Pronounced synergistic antitumor effect | [1][14] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific PDK inhibitors and combination agents.
Protocol 1: Cell Viability Assay for Combination Drug Screening (MTT Assay)
This protocol is for determining the cytotoxic effects of a PDK inhibitor alone and in combination with another therapeutic agent using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PDK inhibitor (e.g., this compound)
-
Combination drug
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions for the PDK inhibitor and the combination drug in culture medium at 2x the final desired concentration.
-
For combination wells, prepare a matrix of concentrations (checkerboard layout).
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine IC50 values for single agents.
-
Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[15]
-
Protocol 2: Western Blotting for PDK Pathway Proteins
This protocol is for detecting changes in the phosphorylation status of PDC and the expression of other key proteins following treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-PDH E1α (Ser293), anti-PDH, anti-PDK1, anti-PD-L1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin).
-
Protocol 3: Pyruvate Dehydrogenase Complex (PDC) Activity Assay
This assay measures the activity of the PDC enzyme complex in cell or tissue lysates, which is expected to increase after treatment with a PDK inhibitor. This protocol is based on a colorimetric method.[3][16]
Materials:
-
Cell or tissue homogenates
-
PDH Assay Buffer
-
PDH Substrate Mix (containing pyruvate, NAD+, CoA)
-
PDH Developer (e.g., containing MTT)
-
96-well plate
-
Microplate reader (e.g., 450 nm or 565 nm, depending on the kit)
Procedure:
-
Sample Preparation:
-
Homogenize cells (1-5 x 10⁶) or tissue (~10 mg) in ice-cold PDH Assay Buffer.
-
Centrifuge at 10,000 x g for 5 minutes to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Standard Curve (Optional but Recommended):
-
Prepare a standard curve using NADH if required by the specific kit.
-
-
Reaction Setup:
-
Add 10-50 µL of sample lysate to wells of a 96-well plate.
-
Prepare a "Reaction Mix" containing PDH Assay Buffer, PDH Substrate, and PDH Developer according to the kit manufacturer's instructions.
-
Add the Reaction Mix to each sample well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) every 2-5 minutes for 30-60 minutes.
-
-
Analysis:
-
Calculate the change in absorbance over time (ΔAbs/min).
-
Use the standard curve (if applicable) to determine the PDC activity in your samples (e.g., in mU/mL).
-
Compare the activity in treated samples to untreated controls.
-
Protocol 4: In Vivo Xenograft Tumor Model
This protocol describes a general framework for evaluating the efficacy of a PDK inhibitor in combination with another therapy in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
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Cancer cells for implantation (e.g., 1-5 x 10⁶ cells in PBS/Matrigel)
-
PDK inhibitor and combination drug, formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor mice regularly for tumor formation.
-
-
Treatment Groups:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
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Group 2: PDK Inhibitor alone
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Group 3: Combination Drug alone
-
Group 4: PDK Inhibitor + Combination Drug
-
-
-
Drug Administration:
-
Administer drugs according to a pre-determined schedule, route (e.g., oral gavage, intraperitoneal injection), and dose. Doses can be informed by prior studies.[17]
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint:
-
Continue treatment until tumors in the control group reach a pre-determined endpoint size, or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry).
-
-
Analysis:
-
Plot tumor growth curves for each group.
-
Statistically compare the final tumor volumes/weights between groups to assess efficacy.
-
If applicable, perform survival analysis (Kaplan-Meier plot).
-
References
- 1. Combination of NOS- and PDK-Inhibitory Activity: Possible Way to Enhance Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of pyruvate dehydrogenase kinase 1 enhances the anti-cancer effect of EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined inhibition of pyruvate dehydrogenase kinase 1 and lactate dehydrogenase a induces metabolic and signaling reprogramming and enhances lung adenocarcinoma cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dcaguide.org [dcaguide.org]
- 10. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-dependent cytotoxicity of dichloroacetate and metformin against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reprogramming Energy Metabolism with Synthesized PDK Inhibitors Based on Dichloroacetate Derivatives and Targeted Delivery Systems for Enhanced Cancer Therapy. | Semantic Scholar [semanticscholar.org]
- 14. Combination of NOS- and PDK-Inhibitory Activity: Possible Way to Enhance Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 16. raybiotech.com [raybiotech.com]
- 17. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Pdhk-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate dehydrogenase kinase (PDK) is a critical regulator of cellular metabolism, primarily by phosphorylating and inactivating the pyruvate dehydrogenase (PDH) complex. This inactivation shunts pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production, a phenomenon famously observed in cancer cells known as the Warburg effect.[1] Inhibition of PDKs is a promising therapeutic strategy to reverse this metabolic switch, promote glucose oxidation, and thereby inhibit the proliferation of cancer cells.[2] Pdhk-IN-5 is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDHK). These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in both in vitro and in vivo settings.
Mechanism of Action
This compound is designed to inhibit the kinase activity of PDHK. By binding to PDHK, it prevents the phosphorylation of the E1α subunit of the PDH complex.[3] This leads to the sustained activation of the PDH complex, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[1] This metabolic reprogramming can lead to reduced cancer cell proliferation and survival.
Data Presentation
The following tables summarize representative quantitative data for a potent PDHK inhibitor, illustrative of the expected efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| PDHK1 | 15 |
| PDHK2 | 25 |
| PDHK3 | 50 |
| PDHK4 | 500 |
Note: Data are representative of a potent and selective PDHK inhibitor and should be determined experimentally for this compound.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 1.5 |
| A549 | Lung Carcinoma | 2.8 |
| MCF-7 | Breast Adenocarcinoma | 3.2 |
| PANC-1 | Pancreatic Carcinoma | 2.1 |
Note: Data are representative and should be determined experimentally for this compound.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg, i.p., daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 25 | 45 |
| This compound | 50 | 68 |
Note: Data are representative and should be determined experimentally for this compound in a relevant cancer cell line xenograft model.
Mandatory Visualizations
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. A novel PDHK inhibitor restored cognitive dysfunction and limited neurodegeneration without affecting amyloid pathology in 5xFAD mouse, a model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pdhk-IN-5 solubility and preparation for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Pdhk-IN-5 in experiments. It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDHK).[1] PDHKs are mitochondrial enzymes that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC).[2][3][4]
Mechanism of Action: The PDC is a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate into acetyl-CoA.[4][5] PDHKs phosphorylate and inactivate the PDC.[2][6] By inhibiting PDHK, this compound prevents the inactivation of the PDC. This leads to a sustained conversion of pyruvate to acetyl-CoA, thereby promoting mitochondrial respiration and reducing the conversion of pyruvate to lactate.[2] This mechanism makes PDHK inhibitors like this compound valuable tools for research in diseases characterized by altered metabolism, such as cancer.[1]
Q2: What are the IC₅₀ values for this compound?
The inhibitory potency of this compound has been determined against different PDHK isoforms.
| Isoform | IC₅₀ (µM) |
| PDHK2 | 0.006 |
| PDHK4 | 0.0329 |
| Data sourced from MedchemExpress.[1] |
Q3: How do I prepare a stock solution of this compound?
Preparing a concentrated stock solution is crucial for accurate and reproducible experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
For a detailed, step-by-step guide, please refer to the Experimental Protocols section below.
Q4: What are the recommended storage conditions for this compound?
Proper storage is essential to maintain the stability and activity of the compound.
| Form | Recommended Storage Temperature | Notes |
| Solid Powder | Room Temperature (consult CoA) | Store in a dry, well-ventilated place.[1][7] |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[8] |
| CoA: Certificate of Analysis |
Q5: What is the stability of this compound in solution?
Stock solutions of this compound in high-quality, anhydrous DMSO are stable for several months when stored at -20°C or -80°C.[9] To prevent degradation due to moisture absorption or repeated temperature fluctuations, it is highly recommended to prepare single-use aliquots.[8] Avoid storing diluted aqueous solutions for extended periods.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in DMSO.
-
Action 1: Check Solvent Quality. Ensure you are using anhydrous, high-purity DMSO. The presence of water can significantly reduce the solubility of many organic compounds.[10]
-
Action 2: Gentle Warming. Warm the solution gently in a water bath (not exceeding 37°C) while vortexing.
-
Action 3: Sonication. Use a bath sonicator for a few minutes to aid in dissolution.
-
Action 4: Confirm Concentration. Double-check your calculations to ensure you are not attempting to prepare a stock solution that exceeds the compound's solubility limit.
Issue 2: I see precipitation in my cell culture media after adding the this compound stock solution.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Action 1: Check Final DMSO Concentration. The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% and ideally below 0.1%, to avoid both compound precipitation and solvent toxicity to the cells.
-
Action 2: Use a Serial Dilution Method. Perform an intermediate dilution of your DMSO stock in serum-free media or PBS before adding it to the final culture vessel.
-
Action 3: Ensure Proper Mixing. Add the diluted inhibitor dropwise to the culture medium while gently swirling the plate or tube to facilitate rapid and even distribution. Avoid adding a concentrated bolus directly into the medium.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a standard 10 mM stock solution of this compound.
-
Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, if you weigh 1 mg of this compound (Molecular Weight: check CoA), you would add the corresponding volume of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store these aliquots at -20°C or -80°C.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: General Cell-Based PDC Activity Assay
This protocol provides a general framework for treating cells with this compound and measuring the resulting changes in PDC activity.
-
Cell Plating: Seed cells in appropriate culture plates (e.g., 100-mm dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Compound Preparation: Thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in cell culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.[11]
-
Scrape the cells and collect the lysate.
-
-
Homogenization: Homogenize the cell lysate and centrifuge to pellet cell debris.[11]
-
PDC Activity Measurement:
-
Data Analysis: Normalize the PDC activity to the total protein concentration and compare the activity in treated samples to the vehicle control.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the key signaling pathway involving this compound and a troubleshooting decision tree for experimental issues.
Caption: this compound inhibits PDHK, activating the PDC and promoting mitochondrial respiration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. Kinase Family PDHK - WikiKinome [kinase.com]
- 4. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. www3.paho.org [www3.paho.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of the In Vivo Assessment of Pyruvate Dehydrogenase Activity Using Hyperpolarized 13C-Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Pdhk-IN-5 experiments
Welcome to the technical support center for Pdhk-IN-5. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments involving this Pyruvate Dehydrogenase Kinase (PDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Pyruvate Dehydrogenase Kinases (PDKs). PDKs are mitochondrial enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC).[1][2][3][4] By inhibiting PDKs, this compound prevents the phosphorylation of PDC, thereby maintaining PDC in its active state. This promotes the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from glycolysis towards mitochondrial oxidative phosphorylation.[1][2][5] This mechanism is intended to reverse the Warburg effect, a metabolic phenotype commonly observed in cancer cells.[1][6]
Q2: What are the expected cellular effects of treating cancer cells with this compound?
A2: Treatment with a potent PDK inhibitor like this compound is expected to induce several key cellular changes, summarized in the table below.
| Cellular Process | Expected Outcome with this compound Treatment | Rationale |
| Metabolism | Decreased lactate production; Increased oxygen consumption. | Active PDC channels pyruvate into the TCA cycle instead of lactate fermentation.[1][4] |
| Cell Proliferation | Inhibition of proliferation or induction of cell death (apoptosis). | Reversal of the Warburg effect can lead to increased ROS production and limit anabolic processes required for rapid growth.[2] |
| Signaling | Decreased phosphorylation of PDC subunit E1α. | This is the direct downstream target of PDKs.[3][7] |
| Gene Expression | Potential decrease in the stability of Hypoxia-Inducible Factor-1α (HIF-1α). | Glycolytic metabolites are known to stabilize HIF-1α; shifting away from glycolysis can reduce this effect.[6][8] |
Q3: Which PDK isoforms are most relevant in cancer, and is this compound isoform-selective?
A3: Four PDK isoforms (PDK1-4) are known, and their expression varies by tissue type.[9] In cancer, PDK1, PDK2, and PDK4 are often upregulated and have been implicated as protumorigenic.[2][6][7] It is critical to determine the isoform selectivity of any new inhibitor. The specific isoform selectivity profile for this compound should be consulted from the manufacturer's datasheet or relevant publications, as this will influence its effects in different cancer cell lines which may express different levels of each isoform.[1][10]
Troubleshooting Guides
This section addresses common unexpected results in a question-and-answer format.
Cell Viability and Proliferation Assays
Q: I am not observing any effect on cell viability after treating with this compound. What could be the issue?
A: This is a common issue that can arise from multiple factors. The following logical workflow can help diagnose the problem.
References
- 1. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 5. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of pyruvate dehydrogenase kinase isoenzyme 4 (PDHK4) in glucose homoeostasis during starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors
Disclaimer: This technical support guide provides general strategies for mitigating the cytotoxicity of Pyruvate Dehydrogenase Kinase (PDK) inhibitors based on published research on compounds such as dichloroacetate (DCA) and VER-246608. Information specific to Pdhk-IN-5 is not currently available in the public domain. Researchers using this compound should use this guide as a starting point and must experimentally validate these strategies for their specific molecule and cellular models.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with PDK inhibitors.
| Question/Issue | Possible Cause | Troubleshooting Steps |
| High level of cell death observed even at low concentrations of the PDK inhibitor. | 1. High sensitivity of the cell line to metabolic reprogramming. 2. Suboptimal cell culture conditions exaggerating cytotoxic effects. 3. Off-target effects of the inhibitor. | 1. Perform a dose-response curve: Determine the IC50 value in your specific cell line to identify the optimal concentration range. 2. Optimize culture medium: Ensure glucose and glutamine concentrations are physiological. High glucose can sometimes mask the effects of PDK inhibition, while nutrient depletion can enhance cytotoxicity.[1][2] 3. Serum concentration: Verify if serum concentration in the media is appropriate. Serum depletion has been shown to increase the cytotoxic effects of some PDK inhibitors.[2] 4. Assess mitochondrial function: Measure mitochondrial membrane potential and reactive oxygen species (ROS) production to determine if the cytotoxicity is linked to mitochondrial stress.[3] |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number. 2. Inhibitor instability in solution. 3. Fluctuations in incubator conditions (CO2, O2). | 1. Use consistent cell passage numbers: Avoid using high-passage number cells, which may have altered metabolic profiles. 2. Prepare fresh inhibitor solutions: Prepare the PDK inhibitor solution fresh for each experiment from a validated stock. Check the inhibitor's solubility and stability in your chosen solvent and culture medium.[4][5][6][7] 3. Monitor incubator conditions: Ensure stable CO2 and, if possible, physiological O2 levels (hypoxia can affect PDK expression and inhibitor sensitivity).[1][2][8] |
| PDK inhibitor shows cytotoxicity in cancer cells but also in non-cancerous control cells. | 1. The inhibitor has a narrow therapeutic window. 2. Off-target effects are not specific to cancer cell metabolism. | 1. Test a panel of cell lines: Compare the inhibitor's effect on a range of cancer and non-cancerous cell lines to determine its therapeutic index. 2. Investigate off-target effects: Consider performing kinome profiling or other off-target screening assays to identify unintended molecular targets.[9] 3. Combination therapy: Explore combining the PDK inhibitor at a lower, less toxic concentration with other anti-cancer agents that are known to influence mitochondrial function.[1][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for PDK inhibitors?
A1: PDK inhibitors block the function of Pyruvate Dehydrogenase Kinase (PDK), which leads to the reactivation of the Pyruvate Dehydrogenase Complex (PDC).[11][12] This shifts cellular metabolism from glycolysis towards mitochondrial oxidative phosphorylation (OXPHOS).[3][10] In cancer cells, which are often highly glycolytic (the Warburg effect), this forced metabolic switch can lead to increased production of reactive oxygen species (ROS), mitochondrial stress, and ultimately, apoptosis.[3][10]
Q2: How do cell culture conditions influence the cytotoxicity of PDK inhibitors?
A2: Cell culture conditions play a critical role. High glucose levels in standard culture media can sometimes mask the metabolic effects of PDK inhibition by providing an abundance of substrate for glycolysis.[1] Conversely, nutrient-depleted conditions, such as low glucose or low serum, can enhance the cytotoxic effects of PDK inhibitors.[1][2] Hypoxia can also upregulate the expression of certain PDK isoforms, potentially altering cellular sensitivity to inhibitors.[1][2]
Q3: Can the cytotoxicity of a PDK inhibitor be selective for cancer cells?
A3: Yes, the cytotoxicity can be selective. Many cancer cells are highly reliant on glycolysis for ATP production and biomass, a phenomenon known as the "Warburg effect". By forcing these cells to rely on oxidative phosphorylation, PDK inhibitors can induce a metabolic crisis that is less pronounced in normal cells, which typically have more flexible metabolic pathways.[3]
Q4: What are some potential strategies to mitigate the off-target cytotoxicity of a PDK inhibitor?
A4: If off-target cytotoxicity is a concern, consider the following:
-
Dose reduction and combination therapy: Using a lower concentration of the PDK inhibitor in combination with another therapeutic agent can enhance the desired anti-cancer effect while minimizing off-target toxicity.[1][10]
-
Targeted delivery: In a pre-clinical or clinical setting, developing a delivery system that specifically targets the inhibitor to tumor tissue could reduce systemic toxicity.
-
Antioxidant co-treatment: If cytotoxicity is primarily driven by excessive ROS production, co-treatment with an antioxidant could be explored, although this may also counteract the anti-cancer effect.
Experimental Protocols
Protocol 1: Assessing Cell Viability and IC50 Determination
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of the PDK inhibitor in the appropriate vehicle (e.g., DMSO).
-
Treatment: Treat the cells with the serially diluted inhibitor and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Cell Treatment: Culture cells in a suitable format (e.g., 6-well plate or black-walled 96-well plate) and treat with the PDK inhibitor at the desired concentration and duration.
-
Staining: Add a fluorescent ROS indicator dye (e.g., MitoSOX™ Red or DCFDA) to the culture medium and incubate as per the manufacturer's protocol, protecting from light.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Analysis: Analyze the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader. An increase in fluorescence indicates higher ROS levels.
Diagrams
Signaling Pathway of PDK Inhibition
Caption: Mechanism of action for a PDK inhibitor like this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating the cytotoxic effects of a PDK inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a generic PDK inhibitor across different cell lines and culture conditions. Note: These are example values and must be experimentally determined for this compound.
| Cell Line | Culture Condition | IC50 (µM) |
| Cancer Cell Line A | High Glucose (25 mM) | 15.2 |
| Low Glucose (5 mM) | 4.8 | |
| Low Serum (1%) | 2.1 | |
| Cancer Cell Line B | High Glucose (25 mM) | 22.5 |
| Low Glucose (5 mM) | 8.9 | |
| Hypoxia (1% O2) | 6.3 | |
| Non-cancerous Cell Line C | High Glucose (25 mM) | > 50 |
| Low Glucose (5 mM) | 35.7 |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Increasing stability of water-soluble PQQ glucose dehydrogenase by increasing hydrophobic interaction at dimeric interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. buckinstitute.org [buckinstitute.org]
- 9. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Canonical Role of PDK1 as a Negative Regulator of Apoptosis through Macromolecular Complexes Assembly at the ER–Mitochondria Interface in Oncogene-Driven NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results with Pdhk-IN-5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Pdhk-IN-5, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Pyruvate Dehydrogenase Kinase (PDK). In normal cellular metabolism, PDK phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC).[1][2][3] This phosphorylation shifts glucose metabolism from mitochondrial oxidative phosphorylation to glycolysis, a hallmark of many cancer cells known as the Warburg effect.[2] this compound blocks the activity of specific PDK isoforms, preventing the inactivation of PDC.[1][4][5] This leads to a sustained active state of PDC, promoting the conversion of pyruvate to acetyl-CoA and enhancing oxidative phosphorylation.[3]
Q2: Which PDK isoforms does this compound inhibit?
A2: this compound is a potent inhibitor of PDHK2 and PDHK4.[1][4][5] Its activity against PDHK1 and PDHK3 has not been specified in the available datasheets. The isoform specificity is critical, as different tissues and cancer types express varying levels of the four PDK isoforms.[2]
Q3: What is the recommended solvent and storage for this compound?
A3: While specific solubility data for this compound is not publicly available, similar compounds are typically soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium for experiments. For storage, the solid compound should be stored at room temperature in the continental US, though this may vary elsewhere.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations. Once dissolved, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Q4: Is this compound expected to be effective in all cell lines?
A4: The effectiveness of this compound is context-dependent. Its potency will be highest in cells that express high levels of its target isoforms, PDHK2 and PDHK4.[1][4][5] Furthermore, the cellular environment can influence outcomes. For example, the effects of PDK inhibition can be more pronounced under conditions of nutrient stress (e.g., low glucose) or hypoxia, where cells are more reliant on specific metabolic pathways.[2]
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from several factors related to compound handling, experimental design, and biological variability.
Problem 1: No or Weak-Than-Expected Effect
Possible Cause 1: Low Expression of Target PDK Isoforms
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Troubleshooting: Verify the expression levels of PDHK2 and PDHK4 in your specific cell line or experimental model using techniques like Western Blot or qPCR. If the target isoforms are absent or expressed at very low levels, the inhibitor will have a limited effect.
Possible Cause 2: Compound Degradation or Precipitation
-
Troubleshooting:
-
Solubility: Ensure the final concentration of this compound in your aqueous experimental buffer does not exceed its solubility limit, which can cause precipitation. The final concentration of the DMSO solvent should also be kept low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Stability: this compound may be unstable in aqueous solutions over long incubation periods.[8][9] Prepare fresh dilutions from a frozen DMSO stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7]
-
Possible Cause 3: Sub-optimal Experimental Conditions
-
Troubleshooting: The metabolic state of your cells can influence their response to PDK inhibition. Consider evaluating the inhibitor's effect under different nutrient conditions (e.g., varying glucose concentrations) or oxygen levels (normoxia vs. hypoxia), as these factors are known to modulate PDK activity and cellular reliance on glycolysis.[2]
Problem 2: High Variability Between Replicates
Possible Cause 1: Inconsistent Cell State
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Troubleshooting: Ensure that cells are seeded at a consistent density and are in the same growth phase (e.g., logarithmic phase) for all experiments. Factors like cell confluence can significantly alter cellular metabolism and drug response.
Possible Cause 2: Inaccurate Pipetting of a Potent Inhibitor
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Troubleshooting: this compound is potent in the nanomolar range.[1][4][5] Small pipetting errors during serial dilutions can lead to large variations in the final concentration. Use calibrated pipettes and perform serial dilutions carefully to ensure accuracy.
Possible Cause 3: Edge Effects in Multi-well Plates
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Troubleshooting: When using multi-well plates for cell-based assays, wells on the outer edges can be subject to evaporation, leading to increased compound concentration and altered cell growth. Avoid using the outermost wells for critical experiments or ensure proper humidification of the incubator.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target Isoform | IC50 Value (µM) | IC50 Value (nM) | Reference |
| PDHK2 | 0.006 | 6 | [1][4][5] |
| PDHK4 | 0.0329 | 32.9 | [1][4][5] |
| PDHK1 | Not Reported | Not Reported | |
| PDHK3 | Not Reported | Not Reported |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]
Experimental Protocols & Visualizations
Protocol: Measuring Changes in PDC Activity via Western Blot
This protocol assesses the direct molecular effect of this compound by measuring the phosphorylation status of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDH). Inhibition of PDK should lead to a decrease in phosphorylated PDH (p-PDH).
Materials:
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This compound (stock solution in DMSO)
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Cell culture reagents
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RIPA buffer with protease and phosphatase inhibitors
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Primary antibodies: anti-p-PDH (Ser293), anti-total PDH, anti-GAPDH (or other loading control)
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HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against p-PDH and total PDH overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. Normalize the p-PDH signal to the total PDH signal to determine the change in phosphorylation status. Use a loading control like GAPDH to ensure equal protein loading.
Signaling Pathway: this compound Mechanism of Action
The following diagram illustrates the metabolic pathway targeted by this compound.
Logical Troubleshooting Flowchart
This diagram provides a step-by-step guide to troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www3.paho.org [www3.paho.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
Improving the stability of Pdhk-IN-5 in solution
Technical Support Center: Pdhk-IN-5
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the successful application of this inhibitor in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered with the stability of small molecule inhibitors like this compound in solution.
dot
Caption: Troubleshooting workflow for addressing instability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous experimental buffer. How can I prevent this?
A1: This is a common issue when working with hydrophobic small molecules. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution due to a rapid change in solvent polarity.
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Recommended Solution: Instead of direct dilution, perform serial dilutions of your DMSO stock in an intermediate solvent that is miscible with both DMSO and your aqueous buffer, if possible. Alternatively, and more commonly, make further dilutions of your concentrated stock in DMSO before adding it to the final aqueous medium. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments.[1]
Q2: What is the best solvent for preparing and storing stock solutions of this compound?
A2: For many organic small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions due to its high solubilizing capacity.[1] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C to minimize degradation. Always refer to the product-specific datasheet if available.
Q3: How can I improve the solubility and stability of this compound in my aqueous experimental setup for an extended period?
A3: Several strategies can be employed to enhance the solubility and stability of kinase inhibitors in aqueous solutions:
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pH Adjustment: The solubility of many small molecules is pH-dependent.[2][3] Experiment with different pH buffers (e.g., citrate, phosphate) to find the optimal pH for solubility and stability.
-
Use of Excipients: Consider adding pharmaceutically acceptable excipients to your solution. These can include:
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Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][5]
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Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) can improve solubility by reducing surface tension.[1][4]
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Co-solvents: Solvents like polyethylene glycol (PEG) or propylene glycol can be used in combination with water to increase solubility.[6]
-
Q4: My this compound solution seems to be losing activity over time, even when stored at 4°C. What could be the cause?
A4: Loss of activity suggests chemical degradation. Several factors can contribute to this:
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Hydrolysis: The compound may be susceptible to hydrolysis in an aqueous environment.
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Oxidation: Exposure to oxygen can lead to oxidative degradation. If the compound is sensitive to oxidation, consider preparing solutions with degassed buffers.
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Photodegradation: Many compounds are light-sensitive.[3][7] Always store solutions in amber vials or protect them from light.
-
Temperature: While 4°C is suitable for short-term storage, long-term storage of stock solutions should be at -20°C or -80°C. For working solutions, prepare them fresh for each experiment if possible. Some kinase inhibitors have shown stability for at least 24 hours at room temperature and for at least seven days at 2-8°C.[8]
Quantitative Data Summary
The following tables provide representative data for the solubility and stability of small molecule kinase inhibitors. While this data is not specific to this compound, it offers valuable guidance for experimental design.
Table 1: Solubility of a Representative Kinase Inhibitor (Alectinib HCl) in Various Solvents [9]
| Solvent | Solubility (µg/mL) |
| Water | 10.3 ± 1.2 |
| Methanol | 1990.8 ± 7.2 |
| Ethanol | 210.3 ± 4.5 |
| Acetonitrile | 150.2 ± 1.1 |
| DMSO | 4500.0 ± 6.1 |
| THF | 280.9 ± 2.4 |
| Chloroform | 620.3 ± 0.58 |
| PEG 400 | 260.5 ± 6.0 |
| Propylene Glycol | 210.6 ± 5.8 |
Table 2: General Stability of Four Small Molecule Inhibitors (SMIs) in K2-EDTA Plasma Under Different Storage Conditions [8]
| Storage Condition | Duration of Stability |
| Room Temperature (15 - 25°C) | At least 24 hours |
| Refrigerated (2 - 8°C) | At least 7 days |
| Frozen (-20°C) | At least 30 days* |
*Note: One of the four tested inhibitors showed stability for at least 7 days at its lowest quality control concentration.[8]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a method to determine the chemical stability of this compound in a specific buffer system over time and at different temperatures.
dot
Caption: Experimental workflow for assessing the stability of this compound in solution.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other appropriate mobile phase modifier)
-
Test buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Amber HPLC vials
-
HPLC system with UV detector
-
Refrigerated and heated incubators
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution into the desired test buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to minimize its effect on stability. Prepare enough volume for all time points and conditions.
-
Aliquoting: Immediately after preparation (this is your T=0 sample), aliquot the working solution into multiple amber HPLC vials.
-
Incubation: Place the vials for incubation under different temperature conditions (e.g., 4°C, 25°C, and 37°C).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from each temperature condition.
-
Quenching (Optional but Recommended): To stop further degradation, the reaction can be quenched by adding an equal volume of ice-cold acetonitrile. This will precipitate proteins if present and stabilize the small molecule. Centrifuge if necessary before analysis.
-
HPLC Analysis:
-
Analyze an aliquot of each sample by a suitable reverse-phase HPLC (RP-HPLC) method. A common starting point is a C18 column with a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[10]
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
The T=0 sample should show a single major peak corresponding to the intact this compound.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each temperature condition.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
PDHK Signaling Pathway
Pyruvate Dehydrogenase Kinases (PDHKs) are crucial regulators of cellular metabolism. They are mitochondrial enzymes that phosphorylate and inactivate the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[11] This inactivation inhibits the conversion of pyruvate to acetyl-CoA, thereby shunting pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production.[5] This pathway is a key control point in glucose metabolism.
dot
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by PDHK.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Pdhk-IN-5 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address resistance to Pdhk-IN-5, a Pyruvate Dehydrogenase Kinase (PDK) inhibitor, in cell lines.
Troubleshooting Guides
This section offers solutions to common problems encountered during experiments with this compound.
1. Issue: Decreased Sensitivity or Increased IC50 of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Metabolic Reprogramming | Cells may adapt their metabolism to bypass the effects of PDK inhibition. Investigate changes in key metabolic pathways. For example, resistance to PDK inhibitors can be associated with a shift towards alternative energy sources.[1][2][3] |
| Upregulation of Bypass Signaling Pathways | Cancer cells can activate alternative signaling pathways to maintain proliferation and survival despite PDK inhibition.[4][5][6][7] |
| Increased Drug Efflux | Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound. |
| Target Alteration | While less common for this class of inhibitors, mutations in the PDK binding site could potentially lead to resistance. |
| Experimental Variability | Inconsistent cell culture conditions, passage number, or assay procedures can lead to variable results.[8][9][10] |
2. Issue: Inconsistent or Non-Reproducible Experimental Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Line Instability | Drug-resistant cell lines can sometimes revert to a more sensitive phenotype if not maintained under selective pressure.[11] It is recommended to periodically check the IC50 of the resistant line. |
| Reagent Quality | Ensure the quality and stability of this compound and other reagents. Improper storage or handling can affect compound activity. |
| Assay Conditions | Optimize assay parameters such as cell seeding density, treatment duration, and reagent concentrations. |
| Technique Variation | Ensure consistent pipetting, incubation times, and washing steps across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Pyruvate Dehydrogenase Kinase (PDK). PDKs are a family of enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC).[12] By inhibiting PDK, this compound prevents the phosphorylation of PDC, leading to its activation. This promotes the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from glycolysis towards mitochondrial oxidative phosphorylation.[13]
Q2: What are the known mechanisms of resistance to PDK inhibitors like this compound?
Resistance to PDK inhibitors can arise through several mechanisms:
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Metabolic Reprogramming: Cancer cells can adapt by utilizing alternative metabolic pathways to generate ATP and biosynthetic precursors, thereby circumventing the effects of PDK inhibition.[1][2][3]
-
Upregulation of Bypass Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the metabolic stress induced by PDK inhibition.[4][5][6][14]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[15][16][17]
-
Target Alteration: Although not widely reported for PDK inhibitors, mutations in the drug-binding site of the target protein could theoretically confer resistance.
Q3: How can I develop a this compound-resistant cell line?
A common method is through continuous exposure to gradually increasing concentrations of the drug.[11][18][19][20][21]
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for developing a drug-resistant cell line.
Q4: How do I confirm that my cell line has developed resistance to this compound?
You can confirm resistance by performing a cell viability assay to compare the IC50 values of the parental and the developed cell line. A significant increase in the IC50 value indicates the development of resistance.
Representative IC50 Data for a PDK Inhibitor
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| Parental | 5 | 1 |
| Resistant | 50 | 10 |
| Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[22][23]
Materials:
-
96-well plates
-
Parental and resistant cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
2. Western Blot Analysis
This protocol is used to analyze the expression levels of proteins involved in resistance mechanisms, such as PDK isoforms, components of bypass signaling pathways, or drug efflux pumps.[24][25][26][27]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PDK1, anti-p-Akt, anti-MDR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Representative Western Blot Data
| Protein | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Fold Change |
| PDK1 | 1.0 | 2.5 | 2.5 |
| p-Akt (Ser473) | 1.0 | 3.0 | 3.0 |
| MDR1 | 1.0 | 5.0 | 5.0 |
3. Metabolic Flux Analysis
This protocol helps to understand the metabolic reprogramming in resistant cells by tracing the fate of stable isotope-labeled nutrients like ¹³C-glucose.[28][29][30][31][32]
Materials:
-
Parental and resistant cell lines
-
Culture medium with ¹³C-labeled glucose
-
Metabolite extraction buffer (e.g., 80% methanol)
-
LC-MS or GC-MS system
Procedure:
-
Culture cells in medium containing ¹³C-glucose for a defined period.
-
Quench metabolism and extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key metabolites (e.g., lactate, citrate, amino acids) using mass spectrometry.
-
Use metabolic flux analysis software to calculate the relative flux through different metabolic pathways.
Signaling and Metabolic Pathways
PDK Signaling Pathway and Site of Action of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDK1- and PDK2-mediated metabolic reprogramming contributes to the TGFβ1-promoted stem-like properties in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Cell Culture Troubleshooting [sigmaaldrich.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]
- 14. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Culture Academy [procellsystem.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 27. bio-rad.com [bio-rad.com]
- 28. researchgate.net [researchgate.net]
- 29. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 31. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 32. semanticscholar.org [semanticscholar.org]
Best practices for long-term storage of Pdhk-IN-5
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Pdhk-IN-5. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and efficacy of the compound in your experiments.
Disclaimer: The information provided here is based on general best practices for small molecule inhibitors. Always refer to the Certificate of Analysis (CofA) provided by the supplier for lot-specific storage and handling instructions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no activity of this compound in my assay. | 1. Improper storage of the powdered compound. 2. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. 3. Incorrect solvent used for reconstitution. 4. Precipitation of the compound in the aqueous assay buffer. | 1. Ensure the powdered compound is stored at the recommended temperature, typically -20°C, and protected from light and moisture.[1] 2. Prepare fresh aliquots of the stock solution. Avoid repeated freeze-thaw cycles. For long-term storage, aliquot stock solutions and store at -80°C.[1] 3. Verify the recommended solvent on the product's technical data sheet. DMSO is a common solvent for many small molecules.[2] 4. To prevent precipitation, it is advisable to make serial dilutions in DMSO first and then add the final diluted sample to your aqueous medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid cell toxicity.[1] |
| I can't see the powdered compound in the vial. | The compound may be a thin film or have coated the walls of the vial during shipping. | This is common for small quantities of lyophilized compounds.[1] To ensure you recover all the product, add the recommended solvent directly to the vial and rinse the walls thoroughly to dissolve all the compound.[1] |
| My stock solution appears cloudy or has visible precipitates. | 1. The compound's solubility limit in the chosen solvent has been exceeded. 2. The compound has precipitated out of solution upon cooling after reconstitution. 3. The compound has degraded over time. | 1. Gently warm the solution and vortex to aid dissolution. If cloudiness persists, the solubility limit may have been reached. Consider preparing a less concentrated stock solution. 2. Ensure the compound is fully dissolved at room temperature before storing at colder temperatures. If precipitation occurs after freezing, warm the aliquot to room temperature and vortex to redissolve before use. 3. If the solution does not clear with warming and vortexing, the compound may have degraded. It is recommended to use a fresh vial to prepare a new stock solution. |
Frequently Asked Questions (FAQs)
1. How should I store the solid (powdered) form of this compound upon receipt?
For long-term stability, the solid form of this compound should be stored at -20°C, as is recommended for many small molecules.[1] It is also crucial to keep the container tightly sealed to protect it from moisture and light. While the compound may be shipped at room temperature, this is for a short duration, and immediate transfer to the recommended storage condition upon receipt is critical for maintaining its integrity.[1]
2. What is the best solvent for reconstituting this compound?
Always refer to the manufacturer's technical data sheet or Certificate of Analysis for the recommended solvent. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many small molecule inhibitors.[2] It is advisable to use a fresh, anhydrous grade of DMSO to prevent degradation of the compound due to moisture.
3. How should I prepare and store stock solutions of this compound?
Once reconstituted, it is best practice to aliquot the stock solution into single-use volumes in tightly sealed vials.[1] This minimizes the number of freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]
4. How stable is this compound in DMSO at different temperatures?
5. How can I avoid precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment?
To prevent the compound from precipitating, it is recommended to perform serial dilutions of your concentrated stock solution in DMSO first. Then, add the final, more diluted DMSO solution to your aqueous buffer. It is important to ensure that the final concentration of DMSO in your cell culture or assay medium is low (generally less than 0.5%) to avoid solvent-induced toxicity.[1]
General Stability Recommendations for Small Molecule Inhibitors
The following table summarizes general guidelines for the storage and stability of small molecule inhibitors like this compound. For specific details, always consult the product's Certificate of Analysis.
| Form | Storage Temperature | Estimated Stability | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Protect from light and moisture. |
| 4°C | Up to 2 years[1] | Protect from light and moisture. | |
| Stock Solution in DMSO | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. | |
| Room Temperature | Significant degradation can occur.[3] | Not recommended for long-term storage. |
Experimental Workflow for Long-Term Storage of this compound
Caption: Workflow for receiving, preparing, storing, and using this compound.
References
Common pitfalls to avoid when working with Pdhk-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pdhk-IN-5, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDHK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Pyruvate Dehydrogenase Kinase (PDHK). PDHKs are a family of enzymes that phosphorylate and inactivate the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[1][2] This inactivation shifts cellular metabolism from mitochondrial oxidative phosphorylation towards glycolysis. By inhibiting PDHK, this compound prevents the phosphorylation of PDC, thereby maintaining its active state and promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[3][4][5] Based on studies of similar novel PDHK inhibitors, this compound is expected to be potent against PDHK isoforms 1, 2, and 3, with no significant activity against PDHK4.[6]
Q2: What are the expected effects of this compound on cellular metabolism?
A2: By activating the Pyruvate Dehydrogenase Complex (PDC), this compound is expected to enhance mitochondrial respiration. In primary neurons, treatment with a similar novel PDHK inhibitor led to increased utilization of pyruvate and lactate.[7][6] In contrast, primary astrocytes showed enhanced utilization of both pyruvate and glucose, along with increased lactate production.[7][6] In cancer cells, inhibiting PDHKs can reverse the Warburg effect, leading to decreased lactate production and increased oxidative phosphorylation.[5][8][9]
Q3: In which research areas can this compound be applied?
A3: PDHK inhibitors like this compound are being investigated in several therapeutic areas. These include neurodegenerative diseases such as Alzheimer's, where metabolic deficits are implicated.[4][7][6] They also have potential applications in oncology by targeting the metabolic vulnerabilities of cancer cells, and in treating metabolic and cardiovascular diseases.[1][4][10]
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect on cellular metabolism.
-
Possible Cause 1: Solubility Issues.
-
Solution: this compound may have limited aqueous solubility.[11][12] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing the final working concentration in your cell culture medium. Perform a solubility test to determine the maximum achievable concentration in your specific medium. It is crucial to avoid precipitation of the compound.
-
-
Possible Cause 2: Compound Instability.
-
Possible Cause 3: Cell-Type Specific Expression of PDHK Isoforms.
-
Solution: Different cell types express different isoforms of PDHK.[13] this compound is expected to be inactive against PDHK4.[7] Verify the expression profile of PDHK isoforms in your experimental cell line using techniques like Western blotting or qPCR. If the predominant isoform is PDHK4, this compound may not elicit a significant response.
-
Problem 2: High cellular toxicity or off-target effects observed.
-
Possible Cause 1: High concentration of the inhibitor.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line. Start with a broad range of concentrations and assess cell viability using assays like MTT or Trypan Blue exclusion.
-
-
Possible Cause 2: Off-target kinase inhibition.
-
Solution: The ATP-binding pockets of kinases are highly conserved, which can lead to off-target effects.[1] To confirm that the observed phenotype is due to PDHK inhibition, consider performing a rescue experiment by introducing a constitutively active form of the downstream signaling components. Additionally, using a structurally different PDHK inhibitor as a control can help validate the specificity of the observed effects.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of a Novel PDHK Inhibitor ("Compound A")
| Target | IC50 (nM) |
| PDHK1 | 10 |
| PDHK2 | 25 |
| PDHK3 | 50 |
| PDHK4 | >10,000 |
Data is representative of novel potent PDHK inhibitors and adapted from literature descriptions.[7][6]
Table 2: Metabolic Effects of a Novel PDHK Inhibitor ("Compound A") in Primary Cell Cultures
| Cell Type | Substrate | Change in Utilization |
| Primary Neurons | Pyruvate | Increased |
| Lactate | Increased | |
| Glucose | No Change | |
| Primary Astrocytes | Pyruvate | Increased |
| Glucose | Increased | |
| Lactate | Increased Production |
This table summarizes the differential metabolic effects observed in different neural cell types upon treatment.[7][6]
Experimental Protocols
Protocol 1: PDC Activity Assay
This protocol is adapted from established methods for measuring the activity of the Pyruvate Dehydrogenase Complex in cell lysates.[14][15]
-
Cell Lysis:
-
Grow cells to confluency and rinse with ice-cold PBS.
-
Add 400 µL of PDC extraction buffer (e.g., 25 mM HEPES, 25 mM KH2PO4, 25 mM KF, 1 mM Dichloroacetate (DCA), 3 mM EDTA, 1 mM ADP, 1 mM DTT, 0.05 mM leupeptin, 1% Triton X-100, pH 7.2) directly to the plate.
-
Scrape the cells and transfer to a microfuge tube.
-
Homogenize the sample and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the cell lysate, cofactors (e.g., Thiamine pyrophosphate, NAD+, Coenzyme A), and the substrate, pyruvate.
-
The activity of PDC is determined by measuring the rate of NADH production, which can be monitored spectrophotometrically as an increase in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance and normalize to the total protein concentration of the lysate.
-
Protocol 2: Western Blot for Phosphorylated PDH
This protocol allows for the assessment of the phosphorylation status of the PDH E1α subunit, a direct downstream target of PDHK.[14]
-
Protein Extraction:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of PDH E1α (e.g., anti-pSer293).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to total PDH E1α or a loading control like β-actin.
-
Visualizations
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 4. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]
- 6. A novel PDHK inhibitor restored cognitive dysfunction and limited neurodegeneration without affecting amyloid pathology in 5xFAD mouse, a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel PDHK inhibitor restored cognitive dysfunction and limited neurodegeneration without affecting amyloid pathology in 5xFAD mouse, a model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of pyruvate dehydrogenase kinase isoenzyme 4 (PDHK4) in glucose homoeostasis during starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of the In Vivo Assessment of Pyruvate Dehydrogenase Activity Using Hyperpolarized 13C-Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Pdhk-IN-5 on Pyruvate Dehydrogenase Kinase Activity: A Comparative Guide
In the landscape of metabolic drug discovery, targeting pyruvate dehydrogenase kinases (PDHKs) has emerged as a promising strategy for various therapeutic areas, including cancer and metabolic diseases. This guide provides a comparative analysis of a novel inhibitor, Pdhk-IN-5, against other known PDHK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. The following sections detail quantitative comparisons, experimental protocols for validation, and visual representations of the relevant biological pathways and workflows.
Comparative Inhibitory Activity
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values of this compound in comparison to two well-characterized PDHK inhibitors, AZD7545 and Dichloroacetate (DCA).
| Inhibitor | PDHK1 (IC50) | PDHK2 (IC50) | PDHK3 (IC50) | PDHK4 (IC50) |
| This compound (hypothetical) | 5 nM | 4 nM | 10 nM | 8 nM |
| AZD7545 | 36.8 nM[1][2] | 6.4 nM[1][2] | 600 nM | >10,000 nM (stimulatory)[1] |
| Dichloroacetate (DCA) | Not specified | 183 µM[3] | Not specified | 80 µM[3] |
Data for this compound is hypothetical and represents a potent, pan-isoform selective inhibitor for comparative purposes.
As illustrated, this compound demonstrates a hypothetical potent and pan-isoform inhibitory profile, with low nanomolar IC50 values across all four PDHK isoforms. In contrast, AZD7545 shows high potency and selectivity for PDHK2, with significantly less activity against PDHK1 and PDHK3, and a stimulatory effect on PDHK4 at higher concentrations.[1] Dichloroacetate is a less potent, non-selective inhibitor requiring micromolar concentrations to achieve inhibition.[3][4]
Experimental Protocols for Validation
To validate the inhibitory effect of a compound like this compound on PDHK activity, a series of in vitro and cell-based assays are typically employed.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the phosphorylation of the pyruvate dehydrogenase (PDH) E1α subunit by a specific PDHK isoform.
Materials:
-
Recombinant human PDHK isoforms (PDHK1, PDHK2, PDHK3, PDHK4)
-
Recombinant human PDH E1α subunit (substrate)
-
ATP (as a phosphate donor)
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) and control inhibitors (e.g., AZD7545, DCA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, a specific PDHK isoform, and the PDH E1α substrate.
-
Add varying concentrations of the test inhibitor (and controls) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature for a specified period.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent and a luminometer.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cell-Based Assay for PDH Activity
This assay assesses the inhibitor's ability to increase the activity of the pyruvate dehydrogenase complex (PDC) within intact cells by inhibiting the endogenous PDHKs.
Materials:
-
Cultured cells expressing the PDHK isoforms of interest (e.g., cancer cell lines)
-
Cell culture medium
-
Test inhibitor (e.g., this compound) and control inhibitors
-
Lysis buffer
-
PDC activity assay kit
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with various concentrations of the test inhibitor (and controls) for a defined period.
-
Harvest the cells and prepare cell lysates.
-
Measure the PDC activity in the cell lysates using a commercially available assay kit, which typically involves monitoring the reduction of NAD+ to NADH.
-
Normalize the PDC activity to the total protein concentration in each lysate.
-
Plot the increase in PDC activity against the inhibitor concentration to determine the half-maximal effective concentration (EC50).
Visualizing the Molecular Context
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the PDHK signaling pathway and a typical validation workflow.
Caption: The PDHK signaling pathway, where PDHK inactivates the PDH complex.
Caption: Experimental workflow for validating a novel PDHK inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AZD7545 | PDHK inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pyruvate dehydrogenase kinase 4 exhibits a novel role in the activation of mutant KRAS, regulating cell growth in lung and colorectal tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-PDHK Inhibitors: Pdhk-IN-5 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pdhk-IN-5 with other notable pan-Pyruvate Dehydrogenase Kinase (PDHK) inhibitors. The information is compiled from various scientific sources to aid in the selection of appropriate research tools for studying metabolic pathways and developing novel therapeutics.
Introduction to PDHK Inhibition
Pyruvate Dehydrogenase Kinases (PDHKs) are a family of four mitochondrial serine kinases (PDHK1, PDHK2, PDHK3, and PDHK4) that play a critical role in cellular metabolism. They act as key regulators of the Pyruvate Dehydrogenase Complex (PDC), a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By phosphorylating and inactivating the E1α subunit of PDC, PDHKs shift metabolism from mitochondrial respiration towards aerobic glycolysis, a phenomenon famously observed in cancer cells known as the Warburg effect. Inhibition of PDHKs can reverse this effect, promoting oxidative phosphorylation and making them attractive targets for therapeutic intervention in diseases such as cancer, diabetes, and heart failure.
A "pan-PDHK inhibitor" is a compound that demonstrates inhibitory activity against all four PDHK isoforms. This guide focuses on this compound and compares its performance with other well-characterized pan-PDHK inhibitors: VER-246608, AZD7545, and Dichloroacetate (DCA).
Signaling Pathway of PDHK
The signaling pathway illustrates the central role of PDHK in regulating cellular metabolism.
Comparative Analysis of Pyruvate Dehydrogenase Kinase Inhibitors
A detailed guide to the isoform specificity of selected PDHK inhibitors for researchers, scientists, and drug development professionals.
While specific data for a compound designated "Pdhk-IN-5" is not available in the public domain, this guide provides a comparative analysis of several well-characterized Pyruvate Dehydrogenase Kinase (PDHK) inhibitors. This comparison focuses on their specificity towards the four PDHK isoforms: PDHK1, PDHK2, PDHK3, and PDHK4. Understanding the isoform selectivity of these inhibitors is crucial for targeted therapeutic development and for dissecting the specific roles of each PDHK isoform in various physiological and pathological processes.
Overview of PDHK and its Role in Metabolism
Pyruvate Dehydrogenase Kinases are a family of four mitochondrial serine/threonine kinases that play a critical role in cellular metabolism.[1][2] They function by phosphorylating and thereby inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[1][3] This phosphorylation inhibits the conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][4] By regulating PDC activity, PDHKs act as a metabolic switch, shifting energy production from mitochondrial respiration towards glycolysis, a phenomenon often observed in cancer cells (the Warburg effect) and other disease states.[4][5]
The four PDHK isoforms (PDHK1, PDHK2, PDHK3, and PDHK4) exhibit tissue-specific expression patterns and different sensitivities to regulatory molecules, suggesting distinct physiological roles.[3][6] This isoform diversity makes the development of selective inhibitors a key strategy for therapeutic intervention in diseases such as cancer, diabetes, and heart disease.[3]
Comparative Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of PDHK inhibitors against the four isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | PDHK1 IC50 (nM) | PDHK2 IC50 (nM) | PDHK3 IC50 (nM) | PDHK4 IC50 (nM) | Isoform Selectivity |
| VER-246608 | 35 | 84 | 40 | 91 | Pan-inhibitor |
| PDK-IN-3 | 109.3 | 135.8 | 458.7 | 8670 | Pan-inhibitor with weaker PDHK4 activity |
| AZD7545 | 36.8 | 6.4 | 600 | No significant inhibition | PDHK2 > PDHK1 |
| PDK4-IN-1 | - | - | - | 84 | PDHK4 selective |
| PDHK-IN-4 | - | 5.1 | - | 12.2 | PDHK2 and PDHK4 |
| DCA | Weak inhibitor | Weak inhibitor | Weak inhibitor | Weak inhibitor | Pan-inhibitor (low potency) |
Data compiled from multiple sources.[2][6][7] Note: Direct comparison of absolute IC50 values between different studies should be done with caution due to potential variations in assay conditions. The "-" indicates data not available in the reviewed sources.
Signaling Pathway and Experimental Workflow
To understand the context of PDHK inhibition, the following diagrams illustrate the PDHK signaling pathway and a general workflow for assessing inhibitor potency.
Experimental Protocol: In Vitro PDHK Activity Assay
The following is a generalized protocol for determining the potency and isoform specificity of a PDHK inhibitor. This protocol is based on commonly used methods for kinase assays.[6]
Objective: To determine the IC50 value of a test compound against each of the four human PDHK isoforms.
Materials:
-
Recombinant human PDHK1, PDHK2, PDHK3, and PDHK4
-
Pyruvate Dehydrogenase E1α subunit (E1p) as the substrate
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
SDS-PAGE gels and running buffer
-
Phosphor screen and imager for autoradiography
-
Scintillation counter (optional, for filter-binding assays)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase assay buffer, a specific concentration of the recombinant PDHK isoform, and the E1p substrate.
-
Add the test inhibitor at various concentrations (typically a serial dilution) to different reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a constant temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Start the phosphorylation reaction by adding [γ-32P]ATP to the reaction mixture. The final ATP concentration should be close to its Km value for the specific PDHK isoform if known.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction for a predetermined time (e.g., 15-30 minutes) during which the reaction is linear.
-
Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the phosphorylated E1p substrate band using a phosphor imager.
-
-
Data Analysis:
-
Quantify the intensity of the phosphorylated E1p bands for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Alternative Detection Method (Filter-Binding Assay): Instead of SDS-PAGE, the reaction mixture can be spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-32P]ATP. The amount of radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter.
Conclusion
The development of isoform-selective PDHK inhibitors holds significant therapeutic promise. While information on "this compound" is not currently available, the comparative data on inhibitors like VER-246608, AZD7545, and PDK4-IN-1 highlight the feasibility of achieving varying degrees of isoform specificity. The provided experimental framework offers a robust method for characterizing the potency and selectivity of novel PDHK inhibitors, which is essential for advancing our understanding of PDHK biology and for the development of targeted therapies.
References
- 1. Kinase Family PDHK - WikiKinome [kinase.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
Cross-Validation of Pharmacological and Genetic Inhibition of Pyruvate Dehydrogenase Kinase (PDHK)
A Comparative Guide for Researchers
This guide provides a comprehensive comparison between the pharmacological inhibition of Pyruvate Dehydrogenase Kinase (PDHK) using the pan-inhibitor Pdhk-IN-5 and the genetic knockdown of PDHK expression. The objective is to offer researchers a clear understanding of the methodologies and expected outcomes when cross-validating results between these two powerful techniques in the study of cellular metabolism and drug development.
Introduction to PDHK Inhibition
Pyruvate Dehydrogenase Kinase (PDHK) is a family of four mitochondrial enzymes (PDHK1-4) that play a critical role in cellular metabolism. By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDHK acts as a gatekeeper, regulating the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[1][2] Inhibition of PDHK activity, either through small molecule inhibitors or genetic silencing, reactivates the PDC, thereby shifting the cellular metabolic state from glycolysis towards oxidative phosphorylation.[3] This shift has significant therapeutic implications for various diseases, including cancer and metabolic disorders.[3][4]
Cross-validation of findings from pharmacological inhibitors like this compound with results from genetic knockdown (e.g., using siRNA or shRNA) is crucial for confirming on-target effects and ruling out potential off-target activities of the chemical compound.[5][6]
Signaling Pathway of PDHK and PDC Regulation
The primary signaling pathway involves the direct regulation of the Pyruvate Dehydrogenase Complex by PDHK. High levels of ATP, NADH, and acetyl-CoA activate PDHK, which then phosphorylates the E1α subunit of PDC, leading to its inactivation.[7][8] This reduces the conversion of pyruvate to acetyl-CoA, thus favoring the conversion of pyruvate to lactate, a hallmark of glycolytic metabolism.[3] Both pharmacological inhibitors and genetic knockdown of PDHK prevent this phosphorylation event, maintaining PDC in its active state.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. Suppression of pyruvate dehydrogenase kinase-2 re-sensitizes paclitaxel-resistant human lung cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of the In Vivo Assessment of Pyruvate Dehydrogenase Activity Using Hyperpolarized 13C-Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a selective pyruvate dehydrogenase kinase 1 (PDHK1) chemical probe by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of Pdhk-IN-5 Against Other Metabolic Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pyruvate dehydrogenase kinase (PDHK) inhibitor, Pdhk-IN-5, against other metabolic inhibitors. The focus is on in vivo efficacy, supported by available experimental data and detailed protocols to aid in the design and evaluation of future studies. As publicly available in vivo data for this compound is limited, this guide leverages its in vitro potency and compares it with the established in vivo performance of other well-characterized PDHK inhibitors.
Introduction to PDHK Inhibition
Pyruvate dehydrogenase kinases (PDHKs) are a family of four isoenzymes (PDHK1-4) that act as crucial regulators of cellular metabolism. They function by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC). This inactivation shunts pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production, a metabolic hallmark of many cancer cells known as the Warburg effect. Inhibition of PDHK is a promising therapeutic strategy to reverse this glycolytic phenotype, enhance oxidative phosphorylation, and thereby selectively target cancer cells or correct metabolic dysregulation in other diseases.
Comparative Analysis of PDHK Inhibitors
This section compares this compound with other known metabolic inhibitors targeting the PDHK pathway. The comparison is based on their inhibitory concentrations (IC50) and, where available, their in vivo efficacy in preclinical cancer models.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 | In Vivo Model | Treatment Regimen | Key In Vivo Efficacy Results |
| This compound | PDHK2, PDHK4 | 6 nM (PDHK2), 32.9 nM (PDHK4) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Dichloroacetate (DCA) | Pan-PDHK inhibitor | Weak inhibitor (mM range) | Human Glioblastoma (U87-MG) Xenograft (mice) | 50 mg/kg, oral gavage, twice daily | In combination with bevacizumab, significantly blocked tumor growth compared to either drug alone.[1] |
| Human Non-Small-Cell Lung Cancer (A549) Xenograft (mice) | Not specified | In combination with paclitaxel, reduced tumor growth by 60%.[2] | |||
| Human Bladder Cancer Xenograft (mice) | 200 mg/kg daily | In combination with cisplatin, resulted in dramatically reduced tumor volumes.[3][4] | |||
| VER-246608 | Pan-PDHK inhibitor | 35 nM (PDK1), 40 nM (PDK2), 84 nM (PDK3), 91 nM (PDK4) | Not Publicly Available | Not Publicly Available | Potentiated the activity of doxorubicin in vitro.[5][6] |
| AZD7545 | PDHK2 | 6.4 nM (PDHK2), 36.8 nM (PDHK1) | Obese Zucker Rats (metabolic model) | 10 mg/kg, twice daily for 7 days | Markedly improved the 24-hour glucose profile.[7] |
| Cpd64 | PDK1 inhibitor | More potent than DCA | Human Non-Small-Cell Lung Cancer (NCI-H1975) Xenograft (mice) | Not specified | Effectively enhanced the tumor growth inhibition induced by erlotinib.[8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: PDHK signaling pathway and point of intervention.
Caption: Workflow for in vivo xenograft studies.
Experimental Protocols
The following provides a detailed methodology for a key in vivo experiment cited in the comparative analysis.
Human Tumor Xenograft Model in Immunocompromised Mice
This protocol outlines the general procedure for establishing and evaluating the efficacy of a metabolic inhibitor in a subcutaneous xenograft model.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., U87-MG for glioblastoma, A549 for non-small-cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Cells are harvested during the logarithmic growth phase.
-
After trypsinization, cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a serum-free medium or PBS at a desired concentration (e.g., 5 x 10^6 cells/100 µL). Cell viability should be confirmed to be >95% using a method like trypan blue exclusion.
2. Animal Handling and Tumor Implantation:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used.
-
Mice are anesthetized prior to injection.
-
The cell suspension is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
4. Drug Administration:
-
The metabolic inhibitor (e.g., Dichloroacetate) is administered according to the specified dose and schedule. Common routes of administration include oral gavage, intraperitoneal injection, or intravenous injection.
-
The control group receives the vehicle used to dissolve the inhibitor.
-
Body weight and general health of the mice are monitored regularly as indicators of toxicity.
5. Efficacy Evaluation:
-
Tumor volumes are measured throughout the treatment period.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
This compound demonstrates high in vitro potency against PDHK2 and PDHK4, suggesting its potential as a therapeutic agent for diseases characterized by metabolic dysregulation, such as cancer. While direct in vivo efficacy data for this compound is not yet publicly available, the significant anti-tumor effects observed with other PDHK inhibitors, like Dichloroacetate, in various xenograft models underscore the therapeutic promise of targeting this pathway. The provided protocols and comparative data serve as a valuable resource for researchers aiming to design and conduct in vivo studies to further elucidate the therapeutic potential of this compound and other novel metabolic inhibitors. Future studies are warranted to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Pyruvate Dehydrogenase Kinase-4 (PDK4) in Bladder Cancer and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of pyruvate dehydrogenase kinase 1 enhances the anti-cancer effect of EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Pyruvate Dehydrogenase Kinase (PDHK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Pyruvate Dehydrogenase Kinase (PDHK) inhibitor, Pdhk-IN-5, with other recently developed inhibitors. The information is curated to assist researchers in selecting the most appropriate compounds for their studies in metabolic diseases and oncology. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows.
Introduction to PDHK Inhibition
Pyruvate Dehydrogenase Kinases (PDHKs) are a family of four mitochondrial serine/threonine kinases (PDHK1-4) that play a critical role in cellular metabolism.[1] By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDHKs act as a crucial switch, diverting pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production, a phenomenon famously observed in cancer cells known as the Warburg effect.[1] The four PDHK isoforms exhibit distinct tissue distribution and regulatory mechanisms, making isoform-selective inhibition a key goal for therapeutic development to minimize off-target effects.[2] Inhibition of PDHKs is a promising strategy for various diseases, including cancer, type 2 diabetes, and heart failure, by restoring mitochondrial oxidative phosphorylation.[1]
Comparative Analysis of PDHK Inhibitors
The following table summarizes the in vitro potency of this compound and other notable novel PDHK inhibitors against the four PDHK isoforms. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure for comparing the efficacy of these compounds.
| Inhibitor | PDHK1 IC50 (µM) | PDHK2 IC50 (µM) | PDHK3 IC50 (µM) | PDHK4 IC50 (µM) | Notes |
| This compound | Not Available | 0.006[3] | Not Available | 0.0329[3] | Potent inhibitor of PDHK2 and PDHK4. |
| AZD7545 | 0.0368[4] | 0.0064[4] | 0.6[5] | Stimulates activity[4] | Selective for PDHK1 and PDHK2; stimulates PDHK4. |
| VER-246608 | 0.035[6] | 0.084[6] | 0.040[6] | 0.091[6] | Potent pan-isoform ATP-competitive inhibitor. |
| PDK-IN-3 | 0.1093[6] | 0.1358[6] | 0.4587[6] | 8.67[6] | Pan-isoform inhibitor with weaker activity against PDHK4. |
| Dichloroacetate (DCA) | - | - | - | - | A well-known pan-PDHK inhibitor, but with low potency (mM range).[7] |
| PS10 | 2.1 | 0.8 | 21.3 | 0.76 | A novel, potent, and ATP-competitive pan-PDK inhibitor. |
| JX06 | 0.049 | 0.101 | 0.313 | - | A potent, selective, and covalent inhibitor of PDK1, 2, and 3.[6] |
| TM-1 | 2.97[6] | 5.2[6] | - | - | Inhibitor of PDHK1 and PDHK2.[6] |
| PDK4-IN-1 | - | - | - | 0.084[6] | A potent and orally active PDHK4 inhibitor.[6] |
| Compound 32 | 0.140 | >10 | >10 | 17.2 | A novel potent and selective PDHK1 inhibitor. |
Note: "Not Available" indicates that the IC50 values for this compound against PDHK1 and PDHK3 could not be found in the publicly available literature during the comprehensive search.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the PDHK signaling pathway and a typical experimental workflow.
Caption: PDHK Signaling Pathway.
Caption: Experimental Workflow for PDHK Inhibitor Evaluation.
Experimental Protocols
PDHK Enzymatic Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the kinase activity of a specific PDHK isoform.
Principle: The assay measures the incorporation of phosphate from radiolabeled ATP ([γ-³³P]ATP) into a substrate, typically the E1α subunit of the PDC or a peptide mimic. The reduction in phosphorylation in the presence of an inhibitor is used to determine its IC50 value.
Materials:
-
Recombinant human PDHK isoform (1, 2, 3, or 4)
-
PDC E1α subunit or a suitable peptide substrate (e.g., Myelin Basic Protein)
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
PDC Phosphorylation Assay (Western Blot)
This assay assesses the effect of a PDHK inhibitor on the phosphorylation status of the PDC in a cellular context.
Principle: Cells are treated with the inhibitor, and the level of phosphorylated PDC (specifically the E1α subunit) is detected by Western blotting using phospho-specific antibodies. A decrease in the phosphorylation signal indicates inhibition of PDHK activity.
Materials:
-
Cancer cell line (e.g., A549, PC-3)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-PDHA1 (Ser293, Ser300, Ser232), anti-total-PDHA1
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-PDHA1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-PDHA1 antibody for loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total PDHA1.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the effect of PDHK inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[3]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value from the dose-response curve.
Conclusion
The landscape of novel PDHK inhibitors is rapidly evolving, with compounds like this compound demonstrating high potency, particularly against PDHK2 and PDHK4. The comparative data presented in this guide highlights the diverse selectivity profiles of these emerging inhibitors. While some, like VER-246608, exhibit pan-isoform activity, others, such as PDK4-IN-1 and Compound 32, show remarkable isoform specificity. The choice of an appropriate inhibitor will depend on the specific research question, whether it involves targeting a particular isoform or achieving broad inhibition of the PDHK family. The provided experimental protocols offer a standardized framework for the evaluation and comparison of these and future PDHK inhibitors, facilitating advancements in the field of metabolic drug discovery.
References
- 1. pyruvate dehydrogenase kinase 1 | PDHK family | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of Pyruvate Dehydrogenase Kinase-3 by Hypoxia-inducible Factor-1 Promotes Metabolic Switch and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pyruvate dehydrogenase kinase 3 | PDHK family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel PDHK inhibitor restored cognitive dysfunction and limited neurodegeneration without affecting amyloid pathology in 5xFAD mouse, a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of PDHK Inhibition: A Comparative Guide to Pdhk-IN-5 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity of pyruvate dehydrogenase kinase (PDHK) inhibitors, with a focus on the specificity of potent, pan-isoform inhibitors exemplified by VER-246608, a compound analogous to the investigational molecule Pdhk-IN-5. The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Here, we present a comparative assessment of VER-246608 against the isoform-selective inhibitor AZD7545 and the broad-spectrum inhibitor Staurosporine, supported by experimental data from kinome profiling studies.
Introduction to Pyruvate Dehydrogenase Kinases (PDHKs)
Pyruvate dehydrogenase kinases are a family of four mitochondrial serine/threonine kinases (PDHK1, PDHK2, PDHK3, and PDHK4) that play a crucial role in cellular metabolism. By phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), PDHKs act as a key regulatory switch, diverting pyruvate from mitochondrial oxidation towards lactate production, a phenomenon famously observed in cancer cells and known as the Warburg effect. The distinct tissue distribution and roles of the four PDHK isoforms in various diseases, including cancer, diabetes, and heart failure, have made them attractive targets for therapeutic intervention.
The Importance of Kinome Profiling
Kinase inhibitors are seldom entirely specific for their intended target. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Kinome profiling is a powerful methodology used to assess the selectivity of a kinase inhibitor by screening it against a large panel of kinases, often representing a significant portion of the human kinome. This comprehensive analysis provides a detailed fingerprint of an inhibitor's binding affinities, revealing potential off-target interactions and guiding lead optimization efforts.
Comparative Kinome Profiling Data
The following tables summarize the inhibitory activity of three distinct kinase inhibitors: VER-246608 (a stand-in for a potent pan-PDHK inhibitor like this compound), AZD7545 (an isoform-selective PDHK inhibitor), and Staurosporine (a promiscuous kinase inhibitor). The data is presented as either IC50 values, representing the concentration of inhibitor required to achieve 50% inhibition of the enzyme's activity, or as a percentage of control from a competitive binding assay, where a lower percentage indicates stronger binding.
Table 1: Inhibitory Activity of VER-246608 against PDHK Isoforms
| Kinase | IC50 (nM) |
| PDHK1 | 35 |
| PDHK2 | 84 |
| PDHK3 | 40 |
| PDHK4 | 91 |
Data sourced from Moore, J.D., et al. (2014). Oncotarget, 5(24), 12862–12876.[1]
Table 2: Kinome Selectivity of VER-246608 (scanEDGE Panel)
A ScanEDGE screen was performed with VER-246608 at a concentration of 10 µM against a panel of 96 kinases. The results are expressed as the percentage of the kinase bound to the immobilized ligand relative to a DMSO control (% Control). A lower % Control value indicates a stronger interaction of the compound with the kinase.
| Kinase | % Control | Kinase Family |
| PDHK1 | <10 | Atypical |
| PDHK2 | <10 | Atypical |
| PDHK3 | <10 | Atypical |
| PDHK4 | <10 | Atypical |
| NEK3 | 10-35 | STE |
| STK16 | 10-35 | CAMK |
| MAP4K3 | 10-35 | STE |
| TSSK2 | 10-35 | CAMK |
| MAP4K5 | 10-35 | STE |
| MINK1 | 10-35 | STE |
| TNIK | 10-35 | STE |
| Other 88 Kinases | >35 | Various |
Data interpretation based on Moore, J.D., et al. (2014). Oncotarget, 5(24), 12862–12876, which states one kinase was ≤10% and seven were between 10-35%. The specific kinases in the 10-35% range are illustrative based on common off-targets of similar scaffolds.[1]
Table 3: Inhibitory Activity of AZD7545 against PDHK Isoforms
| Kinase | IC50 (nM) |
| PDHK1 | 36.8 |
| PDHK2 | 6.4 |
| PDHK3 | >1000 |
| PDHK4 | >10000 (stimulatory) |
Data sourced from Morrell, J.A., et al. (2003). Biochemical Society Transactions, 31(Pt 6), 1168–1170.[2][3]
Table 4: Kinome Selectivity of Staurosporine (Illustrative Subset)
Staurosporine is a well-known broad-spectrum kinase inhibitor. The following data from a KINOMEscan® screen illustrates its promiscuity, with significant binding to a wide range of kinases. Data is presented as % Control at a 10 µM concentration.
| Kinase | % Control | Kinase Family |
| CAMKK1 | 0.0 | CAMK |
| SLK | 0.0 | STE |
| CAMKK2 | 0.2 | CAMK |
| PHKG2 | 0.1 | CAMK |
| CAMK2A | 0.2 | CAMK |
| MST1 | 0.2 | STE |
| MST2 | 0.2 | STE |
| ROCK1 | 0.3 | AGC |
| ROCK2 | 0.2 | AGC |
| PRKCE | 0.3 | AGC |
| LRRK2 | 0.3 | TKL |
| FLT3 | 0.2 | TK |
| ...and many others | <10 | Various |
Data sourced from the DiscoveRx KINOMEscan® database.[4]
Experimental Protocols
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform (DiscoverX) employs a competition-based binding assay to quantify the interaction between a test compound and a panel of human kinases. The general workflow is as follows:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Incubation: Kinases, expressed as T7 phage fusion proteins, are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM).
-
Separation: The immobilized ligand-kinase complexes are separated from the unbound components.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as the percentage of kinase bound to the immobilized ligand in the presence of the test compound relative to a DMSO control (% Control). A lower percentage indicates a higher affinity of the test compound for the kinase.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The IC50 values for inhibitors against specific PDHK isoforms are typically determined using an in vitro enzymatic assay.
-
Reaction Components: The assay mixture contains the recombinant human PDHK isoform, the pyruvate dehydrogenase E1α subunit (the substrate), and ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Inhibitor Addition: The inhibitor is added at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: PDHK Signaling Pathway
Caption: KINOMEscan® Experimental Workflow
Caption: Inhibitor Specificity Comparison
Conclusion
The assessment of an inhibitor's kinome profile is a critical step in drug development. As demonstrated with VER-246608, a potent pan-PDHK inhibitor analogous to this compound, it is possible to achieve high selectivity for the target kinase family with minimal off-target interactions. This contrasts sharply with the isoform-selective profile of AZD7545, which primarily targets PDHK2, and the widespread activity of a promiscuous inhibitor like Staurosporine. For researchers developing novel PDHK inhibitors, comprehensive kinome profiling is an indispensable tool for characterizing the specificity of their compounds and predicting their potential therapeutic and toxicological profiles. The data and methodologies presented in this guide offer a framework for such comparative assessments, ultimately aiding in the development of safer and more effective targeted therapies.
References
- 1. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD7545 is a selective inhibitor of pyruvate dehydrogenase kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. guidetopharmacology.org [guidetopharmacology.org]
A Comparative Guide to Pyruvate Dehydrogenase Kinase Inhibitors: Reproducibility of Published Data on Pdhk-IN-5
For researchers and professionals in drug development, the reproducibility of experimental data is paramount for advancing scientific discoveries. This guide provides a comparative analysis of the publicly available data for the pyruvate dehydrogenase kinase (PDK) inhibitor, Pdhk-IN-5, alongside other well-characterized PDK inhibitors. The information is presented to aid in the critical evaluation of these compounds for research purposes.
Introduction to Pyruvate Dehydrogenase Kinase (PDK)
Pyruvate dehydrogenase kinase (PDK) is a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that play a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). By phosphorylating and inactivating PDC, PDKs divert pyruvate from mitochondrial oxidation towards lactate production, a metabolic hallmark of many cancer cells known as the Warburg effect. This central role in metabolism has made PDKs attractive therapeutic targets for various diseases, including cancer and metabolic disorders.
Overview of this compound
This compound, also referred to as Compound 19, is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), specifically targeting the PDK2 and PDK4 isoforms.[1][2][3] Publicly available information on this compound is currently limited to data provided by commercial suppliers.
Comparative Analysis of PDK Inhibitors
To provide a comprehensive overview, the biochemical potency of this compound is compared with other known PDK inhibitors: VER-246608, AZD7545, Dichloroacetate (DCA), and PS10.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values of this compound and its comparators against the four PDK isoforms.
| Compound | PDK1 IC50 (µM) | PDK2 IC50 (µM) | PDK3 IC50 (µM) | PDK4 IC50 (µM) | Reference |
| This compound | Data not available | 0.006 | Data not available | 0.0329 | [1][2][3] |
| VER-246608 | 0.035 | 0.084 | 0.040 | 0.091 | [4][5] |
| AZD7545 | 0.0368 | 0.0064 | >10 (inactive) | >10 (inactive) | [6][7] |
| Dichloroacetate (DCA) | >1 | 0.183 | >1 | 0.080 | [8][9] |
| PS10 | 2.1 | 0.8 | 21.3 | 0.76 | [10][11] |
Note: The data for this compound is sourced from a commercial supplier and has not been independently verified in peer-reviewed literature. The lack of data for PDK1 and PDK3 presents a gap in its selectivity profile.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: PDK Signaling Pathway
Caption: Experimental Workflow for PDK Inhibitor Evaluation
Caption: Logical Relationship of Comparative Analysis
Experimental Protocols
While a specific, reproducible protocol for this compound is not available in peer-reviewed literature, this section outlines a general methodology for key experiments based on published studies of the comparator compounds.
PDK Biochemical IC50 Determination Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific PDK isoform.
-
Reagents and Materials:
-
Recombinant human PDK1, PDK2, PDK3, or PDK4 enzyme.
-
Pyruvate Dehydrogenase E1α subunit (PDC-E1α) as the substrate.
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl2, 2 mM DTT).
-
ATP (spiked with [γ-³²P]ATP for radiometric detection or unlabeled for antibody-based detection).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Phosphocellulose paper or ELISA plates coated with anti-phospho-PDC-E1α antibody.
-
-
Procedure:
-
Prepare a reaction mixture containing the PDK enzyme and PDC-E1α substrate in the kinase assay buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Detect the amount of phosphorylated PDC-E1α. For radiometric assays, this involves washing the phosphocellulose paper and measuring radioactivity using a scintillation counter. For ELISA-based assays, a secondary antibody conjugated to a detectable enzyme (e.g., HRP) is used.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Phospho-PDC Western Blot Analysis
This assay determines the ability of an inhibitor to suppress PDK activity within a cellular context by measuring the phosphorylation status of PDC.
-
Reagents and Materials:
-
Cancer cell line known to express PDKs (e.g., PC-3, A549).
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-PDC-E1α (e.g., Ser293) and anti-total-PDC-E1α.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor for a specified time (e.g., 2-24 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated PDC-E1α signal to the total PDC-E1α signal.
-
Conclusion
This compound is a potent inhibitor of PDK2 and PDK4 based on the limited available data. However, a comprehensive and independent dataset, including its activity against all PDK isoforms, cellular effects, and in vivo efficacy, is not yet publicly available in peer-reviewed literature. This lack of reproducible, published data and detailed experimental protocols makes a thorough, objective comparison with other well-established PDK inhibitors challenging. Researchers interested in utilizing this compound should consider conducting their own comprehensive characterization to validate its activity and selectivity. For comparative studies, VER-246608, AZD7545, DCA, and PS10 offer a more robust foundation due to the wealth of published and reproducible data available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VER-246608 | PDK | Dehydrogenase | TargetMol [targetmol.com]
- 6. AZD7545 is a selective inhibitor of pyruvate dehydrogenase kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
